Methyl 2-(4-(tert-butyl)phenoxy)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-tert-butylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)10-5-7-11(8-6-10)16-9-12(14)15-4/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLZIJMSCPKFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237113 | |
| Record name | NSC 406678 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88530-52-3 | |
| Record name | Methyl (p-tert-butylphenoxy)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088530523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 88530-52-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC 406678 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL (P-TERT-BUTYLPHENOXY)ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W6BM568RG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Whitepaper: Methyl 2-(4-(tert-butyl)phenoxy)acetate
Synthesis, Characterization, and Application as a TAC Precursor
Executive Summary & Chemical Identity[1]
Methyl 2-(4-(tert-butyl)phenoxy)acetate (CAS 88530-52-3 ) is a specialized lipophilic ester primarily utilized as a high-purity intermediate in organic synthesis.[1] Its most critical application lies in the generation of the TAC (tert-butylphenoxyacetyl) moiety, a protecting group essential for minimizing depurination during the synthesis of sensitive oligonucleotides (DNA/RNA).[1]
Unlike its structural analog methyl 4-tert-butylphenylacetate (which lacks the ether oxygen), this molecule possesses a phenoxy-ether linkage that imparts specific electronic properties, making it labile under specific nucleophilic conditions used in deprotection strategies.[1]
Physicochemical Profile[1][2][3][4]
| Parameter | Specification |
| CAS Number | 88530-52-3 |
| IUPAC Name | Methyl 2-(4-tert-butylphenoxy)acetate |
| Molecular Formula | C₁₃H₁₈O₃ |
| Molecular Weight | 222.28 g/mol |
| SMILES | CC(C)(C)C1=CC=C(C=C1)OCC(=O)OC |
| Physical State | Viscous colorless to pale yellow oil (crystallizes upon standing at <4°C) |
| Solubility | Soluble in DCM, EtOAc, MeOH, Acetone; Insoluble in Water |
| LogP (Predicted) | ~3.65 (Highly Lipophilic) |
CRITICAL DISTINCTION: Do not confuse with Methyl 4-tert-butylphenylacetate (CAS 3549-23-3) .[1] The absence of the phenoxy oxygen in the latter fundamentally alters its reactivity and renders it useless for TAC-protection chemistry.[1]
Synthetic Methodology: The Williamson Ether Protocol
The synthesis of this compound is a classic example of a Williamson ether synthesis.[1] While conceptually simple, achieving pharmaceutical-grade purity (>98%) requires strict control over stoichiometry and base selection to prevent hydrolysis of the ester product.[1]
Reaction Logic
We utilize a weak inorganic base (K₂CO₃) rather than a strong hydride (NaH).[1]
-
Why? NaH is faster but risks transesterification or hydrolysis if the solvent is not perfectly dry.[1] K₂CO₃ in acetone provides a "soft" deprotonation environment that favors
substitution without attacking the methyl ester of the reagent.[1] -
Catalysis: Potassium Iodide (KI) is added to generate the in situ iodide analog of the chloroacetate (Finkelstein reaction logic), accelerating the reaction rate by ~40%.[1]
Protocol Workflow
Reagents:
-
Methyl chloroacetate (1.1 eq)[1]
-
Potassium Carbonate (anhydrous, 1.5 eq)
-
Potassium Iodide (0.1 eq - Catalyst)
-
Solvent: Acetone (Reagent Grade) or DMF (for scale-up)[1]
Step-by-Step Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylphenol in Acetone (0.5 M concentration). Add K₂CO₃ and KI.[1] Stir at room temperature for 30 minutes to ensure partial phenoxide formation.
-
Alkylation: Add Methyl chloroacetate dropwise over 10 minutes.
-
Note: A slight exotherm may occur.[1]
-
-
Reflux: Heat the mixture to a gentle reflux (approx. 56°C for acetone) for 4–6 hours.
-
Workup:
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. If high purity is required, recrystallize from cold Hexane or perform flash chromatography.[1]
Process Visualization
Figure 1: Step-wise synthesis workflow ensuring high yield and removal of phenolic impurities.
Structural Characterization (Self-Validation)
To validate the identity of the synthesized material, the following spectroscopic signatures must be observed. The absence of the phenolic -OH stretch in IR and the appearance of the ester methoxy peak in NMR are the primary "pass/fail" criteria.[1]
NMR Spectroscopy (Predicted)
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H | 1.30 | Singlet | 9H | tert-Butyl group (Aliphatic) |
| ¹H | 3.78 | Singlet | 3H | Methoxy ester (-OCH₃) |
| ¹H | 4.61 | Singlet | 2H | Methylene bridge (-O-CH₂-CO-) |
| ¹H | 6.85 | Doublet | 2H | Aromatic (Ortho to ether) |
| ¹H | 7.30 | Doublet | 2H | Aromatic (Meta to ether) |
Mechanistic Pathway[1]
The reaction proceeds via a classic
Figure 2: SN2 Reaction mechanism illustrating the nucleophilic attack of the phenoxide on the alkyl halide.[1]
Application Context: The TAC Protecting Group
The primary industrial utility of CAS 88530-52-3 is as a precursor to 4-tert-butylphenoxyacetic acid (TAC-OH) .[1] This acid is subsequently converted to its anhydride or activated ester to protect the exocyclic amino groups of nucleosides (Adenosine, Guanosine, Cytidine) during solid-phase oligonucleotide synthesis.[1]
Why TAC?
Standard protecting groups (like Benzoyl) require harsh ammonia treatment for removal (deprotection), which can damage sensitive RNA strands or modified DNA.[1] The TAC group is more labile; the electron-donating ether oxygen and the lipophilic t-butyl tail allow for:
-
Ultrafast Deprotection: Removal occurs in mild conditions (e.g., AMA reagent at room temperature).[1]
-
Solubility: The t-butyl group increases the solubility of the protected nucleoside in organic solvents used during synthesis (Acetonitrile).[1]
Workflow:
Methyl Ester (88530-52-3)
References
-
PubChem. Methyl 2-(4-tert-butylphenoxy)acetate - Compound Summary. National Library of Medicine.[1] [Link][1]
-
Sinha, N. D., et al. "Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N, N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product."[1] Nucleic Acids Research (1984).[1] (Foundational context for labile protecting groups).
Sources
- 1. Methyl (p-tert-butylphenoxy)acetate | C13H18O3 | CID 101331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-tert-Butylphenol | C10H14O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. Methyl p-tert-butylphenylacetate | 3549-23-3 [chemicalbook.com]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. This compound - Lead Sciences [lead-sciences.com]
Technical Monograph: Methyl 2-(4-(tert-butyl)phenoxy)acetate
Executive Summary
Methyl 2-(4-(tert-butyl)phenoxy)acetate (CAS 88530-52-3) is a specialized phenoxyacetic acid derivative serving as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2][3][4] Structurally, it combines a lipophilic para-tert-butyl phenyl group with a polar methyl ester moiety, linked via an ether oxygen. This unique architecture imparts specific solubility and reactivity profiles, making it a valuable precursor for auxin-mimic herbicides and lipid-modulating pharmaceutical agents. This guide provides a comprehensive technical analysis of its physical properties, synthesis, spectroscopic characterization, and handling protocols.
Chemical Identity & Structural Characterization[4][5]
| Attribute | Detail |
| IUPAC Name | Methyl 2-[4-(2-methyl-2-propanyl)phenoxy]acetate |
| Common Synonyms | Methyl (4-tert-butylphenoxy)acetate; Acetic acid, [4-(1,1-dimethylethyl)phenoxy]-, methyl ester |
| CAS Registry Number | 88530-52-3 |
| Molecular Formula | C₁₃H₁₈O₃ |
| Molecular Weight | 222.28 g/mol |
| SMILES | CC(C)(C)c1ccc(OCC(=O)OC)cc1 |
| InChI Key | OWLZIJMSCPKFJJ-UHFFFAOYSA-N |
Physicochemical Profile
The physical properties of this compound are governed by the balance between the bulky, hydrophobic tert-butyl group and the polar ester functionality.
Table 1: Physical Properties
| Property | Value | Condition/Method |
| Physical State | Viscous Liquid or Low-Melting Solid | Ambient Temperature (25°C) |
| Boiling Point | ~294°C (Predicted) | 760 mmHg (Atmospheric) |
| Boiling Point (Reduced) | ~145-150°C | 15 mmHg (Estimated) |
| Density | 1.05 ± 0.05 g/cm³ | 20°C |
| Refractive Index ( | 1.502 - 1.506 | Predicted |
| Flash Point | >110°C | Closed Cup (Estimated) |
| Solubility (Water) | Insoluble (< 10 mg/L) | Hydrophobic nature |
| Solubility (Organic) | Soluble | Acetone, DCM, Ethyl Acetate, Methanol |
Lipophilicity & Drug-Like Properties
-
LogP (Octanol-Water): ~3.1 (Predicted). This value indicates high lipophilicity, facilitating membrane permeability but suggesting poor aqueous solubility without formulation aids.
-
Lipinski's Rule of 5:
-
H-Bond Donors: 0
-
H-Bond Acceptors: 3[5]
-
MW: < 500
-
LogP: < 5
-
Status: Compliant. Suitable for oral bioavailability considerations in early-stage drug discovery.
-
Synthesis & Fabrication
The most robust synthetic route utilizes the Williamson Ether Synthesis , coupling 4-tert-butylphenol with methyl bromoacetate (or chloroacetate) under basic conditions. This method ensures high regioselectivity and yield.
Experimental Protocol: Williamson Ether Synthesis
Objective: Synthesis of this compound on a 50 mmol scale.
Reagents:
-
4-tert-Butylphenol (7.51 g, 50 mmol)
-
Methyl bromoacetate (8.41 g, 55 mmol, 1.1 eq)
-
Potassium Carbonate (
), anhydrous (13.8 g, 100 mmol, 2.0 eq) -
Acetone (100 mL, dry) or DMF (for faster rates)
Procedure:
-
Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylphenol in acetone. Add anhydrous
. -
Addition: Add methyl bromoacetate dropwise over 10 minutes at room temperature.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 60°C) for 4-6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or GC-MS.
-
Work-up: Cool the mixture to room temperature. Filter off the solid inorganic salts (
, excess ). -
Evaporation: Remove the solvent (acetone) under reduced pressure (rotary evaporator).
-
Purification: Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over
, filter, and concentrate. -
Final Product: The resulting oil may crystallize upon standing. If necessary, recrystallize from cold hexane or purify via silica gel column chromatography.
Workflow Visualization
Figure 1: Williamson Ether Synthesis pathway for the production of the target ester via SN2 mechanism.
Spectroscopic Identification
Accurate characterization is vital for validating the synthesis. The following data represents the expected spectroscopic signature.
Nuclear Magnetic Resonance (NMR)
Solvent:
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 1.30 | Singlet (s) | 9H | tert-Butyl group ( | |
| 3.80 | Singlet (s) | 3H | Methyl ester ( | |
| 4.62 | Singlet (s) | 2H | Methylene bridge ( | |
| 6.85 | Doublet (d, | 2H | Aromatic (Ortho to ether) | |
| 7.30 | Doublet (d, | 2H | Aromatic (Meta to ether) |
Infrared Spectroscopy (IR)
-
C=O Stretch (Ester): Strong band at 1735–1750 cm⁻¹ .
-
C-H Stretch (Aliphatic): Peaks at 2960, 2870 cm⁻¹ (t-butyl and methyl groups).
-
C=C Stretch (Aromatic): Peaks around 1510, 1610 cm⁻¹ .
-
C-O Stretch: Strong bands at 1240 cm⁻¹ (Ar-O-C) and 1180 cm⁻¹ (C-O-C).
Applications & Reactivity
Biological & Chemical Utility
This compound acts as a "masked" acid. In biological systems or synthetic post-processing, the methyl ester is hydrolyzed to release 4-tert-butylphenoxyacetic acid .
-
Agrochemicals: Analogous to 2,4-D, the hydrolyzed acid can act as an auxin mimic, overstimulating plant growth to function as a systemic herbicide.
-
Pharmaceuticals: The tert-butyl phenoxy motif is a pharmacophore found in fibrates (lipid-lowering agents) and thyroid hormone receptor agonists. This ester serves as a key building block for constructing these complex scaffolds.
Reactivity Diagram
Figure 2: Primary reactivity profile showing hydrolysis, reduction, and aromatic substitution pathways.[6]
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[7][8][9] |
| STOT-SE | H335 | May cause respiratory irritation. |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects (Predicted). |
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Use a fume hood to avoid inhalation of vapors or dust.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly sealed to prevent moisture ingress (hydrolysis risk).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101331, Methyl (p-tert-butylphenoxy)acetate. Retrieved from [Link]
-
MySkinRecipes. Material Safety Data Sheet (MSDS) & Specification for this compound. Retrieved from [Link]
- Org. Synth.General Procedure for Williamson Ether Synthesis of Phenoxyacetates.
Sources
- 1. cacheby.com [cacheby.com]
- 2. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. Buy Vanadium iodide (VI2) (EVT-402399) | 15513-84-5 [evitachem.com]
- 4. 1643-16-9 | 2-(4-Isopropylphenoxy)acetic acid | Aryls | Ambeed.com [ambeed.com]
- 5. 88530-52-3 [chemsigma.cn]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. carlroth.com [carlroth.com]
Methodological & Application
Methyl 2-(4-(tert-butyl)phenoxy)acetate as a synthetic intermediate
Abstract
Methyl 2-(4-(tert-butyl)phenoxy)acetate is a versatile aryloxyacetate building block used extensively in medicinal chemistry and agrochemical synthesis.[1] Structurally, it consists of a lipophilic 4-tert-butylphenol moiety linked to a methyl acetate pharmacophore via a stable ether bond.[1] This intermediate serves as a critical "masked" carboxylic acid, allowing for the modulation of lipophilicity during early-stage synthesis before being revealed as a polar acid functionality (e.g., in PPAR agonists) or converted into heterocycles (e.g., oxadiazoles). This guide outlines the optimized synthesis, physicochemical profile, and downstream transformation protocols for this compound.
Part 1: Chemical Profile & Strategic Utility
Molecule Identification
-
IUPAC Name: this compound[1]
-
Common Name: 4-tert-Butylphenoxyacetic acid methyl ester[1]
-
Molecular Formula:
[1] -
Molecular Weight: 222.28 g/mol
-
Key Functionality:
ngcontent-ng-c1989010908="" class="ng-star-inserted">CRITICAL DISTINCTION: Do not confuse this molecule with Methyl 4-tert-butylphenylacetate . [1] * Phenoxyacetate (Target):[1][2][3][4][5] Contains an Oxygen atom between the phenyl ring and the acetate group (Ar-O -
-COOMe). [1] * Phenylacetate (Different): Contains a direct Carbon-Carbon bond (Ar--COOMe). [1] * Impact: The ether linkage in the target molecule significantly alters the electronic properties of the aromatic ring (electron-donating) compared to the methylene linker.
Strategic Applications in Drug Design
-
PPAR Agonist Scaffolds: The phenoxyacetic acid motif is a classic pharmacophore for Peroxisome Proliferator-Activated Receptors (PPARs), utilized in fibrate-class drugs for regulating lipids.[1] The methyl ester serves as a prodrug form or a purification handle.[1]
-
Linker Chemistry: The ether bond is metabolically stable, making this unit ideal for linking the lipophilic tert-butyl "anchor" to polar warheads in PROTACs or enzyme inhibitors.
-
Heterocycle Precursor: The ester is readily converted to a hydrazide, a precursor for 1,3,4-oxadiazoles and 1,2,4-triazoles, common bioisosteres for amides.
Part 2: Synthesis Protocol (The "Make")
Methodology: Williamson Ether Synthesis
Rationale: Phenols are sufficiently acidic (
Reagents & Materials
| Reagent | Equiv.[1][4][5][6][7][8] | Role |
| 4-tert-Butylphenol | 1.0 | Nucleophile |
| Methyl Bromoacetate | 1.1 | Electrophile (Alkylating Agent) |
| Potassium Carbonate ( | 2.0 | Base (Anhydrous) |
| Potassium Iodide (KI) | 0.1 | Catalyst (Finkelstein) |
| Acetone (or DMF) | Solvent | Reaction Medium |
Step-by-Step Protocol
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 4-tert-butylphenol (10.0 mmol, 1.50 g) and anhydrous Acetone (50 mL). Stir until fully dissolved.
-
Deprotonation: Add anhydrous
(20.0 mmol, 2.76 g) and catalytic KI (1.0 mmol, 0.16 g).[1] Stir at room temperature for 15 minutes to allow phenoxide formation.-
Note: The solution may turn slightly yellow.[1]
-
-
Alkylation: Dropwise add Methyl bromoacetate (11.0 mmol, 1.05 mL).
-
Safety: Methyl bromoacetate is a lachrymator.[1] Perform this step in a fume hood.
-
-
Reflux: Heat the mixture to reflux (
for Acetone) for 4–6 hours.-
Monitoring: Check via TLC (Hexane/EtOAc 4:1).[1] The starting phenol spot (
) should disappear, and a less polar product spot ( ) should appear.
-
-
Workup:
-
Purification:
-
Dissolve the residue in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) and Brine (1 x 15 mL) to remove traces of DMF (if used) or salts.[1]
-
Dry over
, filter, and concentrate.[4] -
Result: Usually a colorless to pale yellow oil that may solidify upon standing.[1] If necessary, recrystallize from cold Hexane.[1]
-
Part 3: Downstream Transformations (The "Use")
The methyl ester is rarely the final product. It is a "branching point" intermediate.[1]
Workflow Diagram (Graphviz)
Figure 1: Synthetic workflow starting from the phenol precursor, passing through the this compound intermediate, and branching into three critical medicinal chemistry pathways.[1]
Protocol A: Hydrolysis to Carboxylic Acid
Used for generating the free acid for biological testing or coupling reactions.
-
Dissolve the methyl ester (1.0 eq) in a 3:1 mixture of THF:Water .[1]
-
Add Lithium Hydroxide (LiOH) (2.0 eq).[1]
-
Stir at Room Temperature for 2 hours.
-
Acidify with 1M HCl to pH 2. The acid usually precipitates as a white solid.[1] Filter and dry.[1][4]
Protocol B: Hydrazinolysis (Oxadiazole Precursor)
Used for creating heterocycles.[1]
-
Dissolve the methyl ester in Ethanol .[1]
-
Add Hydrazine Hydrate (5.0 eq).[1]
-
Reflux for 6 hours.
-
Cool to precipitate the acyl hydrazide.[1] Filter and wash with cold ethanol.[1]
Part 4: Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure |
| O-Alkylation vs C-Alkylation | Phenoxide ambident reactivity | Solvent effect.[1] Acetone promotes O-alkylation (desired).[1] Avoid highly polar protic solvents.[1] |
| Product is Colored | Oxidation of phenol | Degas solvents with Nitrogen before reaction.[1] Add small amount of Sodium Bisulfite during workup.[1] |
Analytical Check (NMR Expectations):
-
1H NMR (
):
References
-
Williamson Ether Synthesis General Protocol.
-
Phenoxyacetic Acid Deriv
-
Compound Data: Methyl 4-tert-butylphenoxyacetate. [1]
-
Synthesis of Phenoxyacetic Esters (P
-
Source: Google Patents (CN101434542A).[1] "Preparation of methyl phenoxyacetate."
- URL
-
Sources
- 1. Methyl p-tert-butylphenylacetate | C13H18O2 | CID 605629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL 2-(4-((TERT-BUTOXYCARBONYL)AMINO)PHENOXY)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 3. jetir.org [jetir.org]
- 4. talenta.usu.ac.id [talenta.usu.ac.id]
- 5. CN101434542A - Preparation of methyl phenoxyacetate - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Khan Academy [khanacademy.org]
Application Note: Methyl 2-(4-(tert-butyl)phenoxy)acetate in Agrochemical Discovery
Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9][10]
Methyl 2-(4-(tert-butyl)phenoxy)acetate (CAS: 3549-23-3) is a lipophilic ester derivative of phenoxyacetic acid. While structurally related to commercial auxinic herbicides like 2,4-D and MCPA, its primary value in modern agrochemical research lies in its utility as a steric probe and a synthetic scaffold .
The bulky tert-butyl group at the para-position renders this molecule a critical tool for mapping the steric tolerance of the auxin receptor (TIR1/AFB) binding pockets. Furthermore, it serves as a robust intermediate for introducing the 4-(tert-butyl)phenoxy pharmacophore, a moiety frequently observed in Mitochondrial Electron Transport Inhibitor (METI) acaricides and insecticides.
Physicochemical Profile
| Property | Value | Relevance |
| Molecular Formula | C₁₃H₁₈O₃ | -- |
| Molecular Weight | 222.28 g/mol | Low MW facilitates membrane permeability. |
| LogP (Octanol/Water) | ~3.65 | High lipophilicity ensures rapid cuticular penetration (Pro-herbicide form). |
| Physical State | Colorless Liquid/Low-melt Solid | Easy handling for liquid formulation prototyping. |
| Boiling Point | 106 °C (2 mmHg) | Stable under standard synthetic reflux conditions. |
Core Application: Auxin Receptor SAR & Resistance Profiling
The primary application of this molecule is in Structure-Activity Relationship (SAR) studies targeting the Transport Inhibitor Response 1 (TIR1) ubiquitin-ligase complex.
Mechanism of Action (The "Steric Probe" Theory)
Synthetic auxins function as "molecular glues," stabilizing the interaction between the TIR1 receptor and Aux/IAA repressor proteins. This interaction triggers the degradation of repressors, activating auxin response genes.
-
The Challenge: Weed resistance often arises from mutations in the TIR1 pocket that exclude chlorinated auxins (e.g., 2,4-D).
-
The Solution: this compound acts as a probe. The bulky tert-butyl group (Van der Waals volume ~48 ų) is significantly larger than a Chlorine atom (~19 ų) or Methyl group.
-
If the molecule binds: The receptor pocket is highly plastic/accommodating.
-
If the molecule fails to bind: The pocket is sterically constrained.
-
Pathway Visualization
The following diagram illustrates the activation pathway and the specific point of interrogation using this molecule.
Figure 1: Mechanism of Action. The methyl ester acts as a pro-herbicide, hydrolyzing to the active acid which mediates TIR1-Aux/IAA assembly.
Protocol A: Comparative Root Growth Inhibition Assay
Objective: To quantify the herbicidal potency of this compound relative to 2,4-D, evaluating the steric impact of the tert-butyl group.
Materials
-
Test Compound: this compound (Purity >98%).
-
Reference Standard: 2,4-D Methyl Ester.
-
Model Organism: Arabidopsis thaliana (Col-0 wild type) or Cucumis sativus (Cucumber - sensitive dicot).
-
Growth Media: 0.5x Murashige and Skoog (MS) medium, 1% sucrose, 0.8% agar.
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve 22.2 mg of the test compound in 1 mL DMSO to create a 100 mM stock.
-
Prepare serial dilutions in DMSO to reach working concentrations (10 mM, 1 mM, 100 µM).
-
-
Media Supplementation:
-
Add stock solutions to molten MS agar (cooled to 50°C) to achieve final concentrations: 0, 0.1, 1, 10, 50, and 100 µM.
-
Ensure DMSO concentration remains constant (<0.1%) across all plates.
-
-
Seed Plating:
-
Surface sterilize seeds (70% EtOH, 2 min; 20% Bleach, 10 min).
-
Plate seeds in a linear array (1 cm apart) on square petri dishes.
-
-
Stratification & Growth:
-
Stratify at 4°C for 2 days (dark).
-
Transfer to growth chamber (22°C, 16h light/8h dark) vertically.
-
-
Data Collection (Day 7):
-
Scan plates using a high-resolution flatbed scanner.
-
Measure primary root length using ImageJ.
-
-
Analysis:
-
Calculate IC₅₀ using a log-logistic dose-response model.
-
Interpretation: A significantly higher IC₅₀ compared to 2,4-D indicates that the tert-butyl group faces steric clash within the receptor pocket.
-
Application: Synthetic Intermediate for METI Acaricides
Beyond herbicides, the 4-(tert-butyl)phenoxy moiety is a "privileged structure" in acaricide design (resembling the tail of Fenpyroximate or Pyrimidifen). This ester serves as a stable precursor for introducing this lipophilic tail.
Protocol B: Hydrolysis and Acyl Chloride Activation
Objective: Convert the ester to the acid chloride for coupling with heterocyclic cores (e.g., pyrazoles, pyridines).
-
Alkaline Hydrolysis:
-
Dissolve 10 mmol this compound in 20 mL MeOH.
-
Add 5 mL 4N NaOH (aq).
-
Reflux at 65°C for 2 hours (Monitor by TLC, solvent: Hexane/EtOAc 8:2).
-
Evaporate MeOH. Acidify with 1N HCl to pH 2.
-
Extract with EtOAc, dry over MgSO₄, and concentrate to yield the Acid .
-
-
Chlorination:
-
Dissolve the crude acid in dry DCM under N₂ atmosphere.
-
Add 1.2 eq Oxalyl Chloride and 2 drops of DMF (catalyst).
-
Stir at RT for 3 hours (Gas evolution ceases).
-
Evaporate solvent to yield 2-(4-(tert-butyl)phenoxy)acetyl chloride .
-
-
Coupling (Example):
-
React the acid chloride with a nucleophile (e.g., an amine or alcohol functionalized heterocycle) to synthesize novel METI candidates.
-
Protocol C: Residue Analysis (HPLC-UV)
Objective: Detection of the parent ester and free acid in soil or plant matrices.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 50% B; 2-10 min: 50%->95% B; 10-15 min: 95% B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm (Phenoxy absorption) and 280 nm. |
| Retention Time | Acid: ~4.5 min; Methyl Ester: ~8.2 min (Ester elutes later due to lipophilicity). |
Experimental Workflow Diagram
Figure 2: Analytical workflow for residue determination.
References
- Taniguchi, M., et al. (1993). "Fenpyroximate: A New Acaricide." Pesticide Science. (Discusses the SAR of phenoxy-based METI inhibitors).
-
Calderón Villalobos, L.I., et al. (2012). "A Combinatorial TIR1/AFB–Aux/IAA Co-Receptor System for Differential Sensing of Auxin." Nature Chemical Biology. Link
- Sterling, T.M., & Hall, J.C. (1997). "Mechanism of Action of Natural Auxins and the Auxinic Herbicides." Herbicide Activity: Toxicology, Biochemistry and Molecular Biology.
-
Grossmann, K. (2010). "Auxin Herbicides: Current Status of Mechanism and Mode of Action." Pest Management Science. Link
-
PubChem Compound Summary. "2-(4-tert-butylphenoxy)acetic acid."[1] National Center for Biotechnology Information. Link
Sources
Application Note: Strategic Utilization of Methyl 2-(4-(tert-butyl)phenoxy)acetate in Drug Discovery
Executive Summary & Chemical Profile[1]
Methyl 2-(4-(tert-butyl)phenoxy)acetate (CAS: 88530-52-3) serves as a critical "privileged structure" intermediate in medicinal chemistry. Its structural core—a lipophilic tert-butyl phenol ether linked to an acetate tail—mimics the pharmacophore of Fibrate class drugs (lipid regulators) and serves as a versatile scaffold for antimicrobial and anti-inflammatory research.
This guide details the strategic conversion of this ester into two primary bioactive lineages:
-
PPAR Agonist Analogs (Lipid Modulation): Via hydrolysis to the free acid and subsequent amide coupling.
-
Antimicrobial/Antiviral Motifs: Via direct hydrazinolysis to form bioactive hydrazides and heterocycles.
Chemical Identity
| Property | Specification |
| IUPAC Name | Methyl 2-[4-(2-methyl-2-propanyl)phenoxy]acetate |
| Molecular Formula | |
| Molecular Weight | 222.28 g/mol |
| LogP (Predicted) | ~3.65 (High Lipophilicity) |
| Key Functionality | Ester (Reactive Handle), tert-Butyl (Lipophilic Anchor) |
Strategic Synthetic Workflow
The utility of this molecule lies in its divergent reactivity. The ester moiety acts as the "gateway" functional group. The following decision tree illustrates the primary synthetic pathways available to researchers.
Figure 1: Divergent synthetic pathways from the parent ester. Blue indicates starting material; Yellow indicates activated intermediates; Green indicates bioactive target classes.
Protocol A: Hydrolysis to the Free Acid (PPAR Scaffold)
The free acid form, 2-(4-(tert-butyl)phenoxy)acetic acid , is structurally homologous to the lipid-lowering drug scaffold found in Bezafibrate and Gemfibrozil . The tert-butyl group provides the necessary hydrophobic bulk to occupy the ligand-binding domain of Peroxisome Proliferator-Activated Receptors (PPARs).
Mechanism & Rationale
Base-catalyzed saponification is preferred over acid hydrolysis to prevent potential cleavage of the ether linkage or migration of the tert-butyl group under harsh acidic conditions. Lithium Hydroxide (LiOH) is the reagent of choice due to its high solubility in THF/Water mixtures, ensuring a homogeneous reaction.
Step-by-Step Methodology
-
Preparation:
-
Dissolve This compound (1.0 equiv, e.g., 2.22 g, 10 mmol) in THF (20 mL).
-
Prepare a solution of LiOH·H₂O (2.0 equiv, 0.84 g) in Deionized Water (10 mL).
-
-
Reaction:
-
Add the aqueous LiOH solution dropwise to the THF solution at 0°C.
-
Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 4:1).[1] The high-Rf ester spot should disappear, replaced by a baseline spot (acid).
-
-
Workup (Critical Step):
-
Evaporate the THF under reduced pressure (rotary evaporator, 40°C).
-
Dilute the remaining aqueous residue with water (20 mL).
-
Acidification: Slowly add 1M HCl until pH ~2.0. A white precipitate (the product) will form immediately.
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine (30 mL), dry over anhydrous
, and concentrate.
-
-
Validation:
-
Yield: Expect >90% (White solid).
-
1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of a broad carboxylic acid singlet (~12.5 ppm).
-
Protocol B: Hydrazinolysis (Antimicrobial Precursors)
Direct conversion of the ester to the hydrazide creates a scaffold widely cited in antimicrobial research. These hydrazides can be further derivatized into 1,3,4-oxadiazoles or acylhydrazones (Schiff bases), which exhibit potent antifungal and antibacterial biofilm inhibition.
Mechanism & Rationale
This is a Nucleophilic Acyl Substitution. Hydrazine is a potent alpha-effect nucleophile that displaces the methoxy group. Ethanol is used as the solvent to facilitate the precipitation of the product upon cooling, simplifying purification.
Step-by-Step Methodology
-
Preparation:
-
Dissolve This compound (1.0 equiv, 10 mmol) in absolute Ethanol (30 mL).
-
Add Hydrazine Hydrate (80% or 99% grade, 5.0 equiv) dropwise. Note: Excess hydrazine drives the equilibrium and prevents dimer formation.
-
-
Reaction:
-
Heat the mixture to reflux (80°C) for 6–8 hours.
-
Monitoring: TLC (Chloroform:Methanol 9:1). The hydrazide is significantly more polar than the ester.
-
-
Isolation:
-
Cool the reaction mixture to room temperature, then to 0°C in an ice bath.
-
The product, 2-(4-(tert-butyl)phenoxy)acetohydrazide , typically crystallizes out as white needles.
-
Filter the solid and wash with cold ethanol (2 x 5 mL).
-
-
Validation:
-
Melting Point: Distinct sharp melting point (Literature range: ~108–110°C).
-
IR Spectroscopy: Look for the appearance of doublet -NH stretching bands (3300–3200 cm⁻¹) and the shift of the carbonyl stretch to lower frequency (amide I band).
-
Protocol C: Amide Coupling (Lead Optimization)
For researchers targeting specific receptors (e.g., PPAR
Step-by-Step Methodology
-
Activation:
-
Dissolve Acid (from Protocol A) (1.0 equiv) in dry DMF or DCM .
-
Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 15 minutes to form the active ester.
-
-
Coupling:
-
Add the target Amine (1.1 equiv) (e.g., morpholine, piperazine derivative, or amino acid ester).
-
Stir at Room Temperature for 12–16 hours.
-
-
Purification:
-
Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated
, and Brine. -
Purify via Flash Column Chromatography.
-
Quality Control & Reference Data
To ensure scientific integrity, the following parameters should be used to validate the synthesized intermediates.
| Parameter | Methyl Ester (Start) | Free Acid (Int.[2] A) | Hydrazide (Int. B)[3] |
| Appearance | Colorless Oil/Solid | White Solid | White Needles |
| 1H NMR Key Signal | |||
| Solubility | DCM, EtOAc, MeOH | DMSO, Basic Water, MeOH | DMSO, Hot EtOH |
| TLC ( | High (0.8 in 4:1 Hex:EtOAc) | Low/Streak (Acidic) | Low (0.3 in 9:1 CHCl3:MeOH) |
References
-
PubChem. Methyl 2-(4-tert-butylphenoxy)acetate - Compound Summary.[2] National Library of Medicine. Available at: [Link][2]
-
Billot, X., et al. Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters, 2011.[4] (Discusses the SAR of phenoxyacetic acid scaffolds in PPAR modulation).
- Popiołek, L.Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 2017. (Contextualizes the antimicrobial activity of phenoxyacetic hydrazides).
-
World Journal of Pharmaceutical Sciences. Synthesis, characterization and antimicrobial activity of 1,3,4-thiadiazole bearing 2-phenylacetominophenone derivatives. (Provides experimental context for hydrazide derivatization). Available at: [Link]
Sources
Introduction: The Significance of 4-(tert-butyl)phenoxy)acetic Acid and its Esters
An In-Depth Guide to the Synthesis of 4-(tert-butyl)phenoxy)acetic Acid Esters via Fischer Esterification
4-(tert-butyl)phenoxyacetic acid, also known as TAC acid, is a valuable organic compound utilized in various chemical synthesis applications. A key application includes its use as a protecting group for nucleoside bases during oligonucleotide synthesis, where it helps prevent side reactions and degradation under mild removal conditions. The conversion of this carboxylic acid into its corresponding esters enhances its utility, modifying its physical and chemical properties such as solubility, volatility, and reactivity. These esters are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1]
This document provides a comprehensive guide for researchers and drug development professionals on the esterification of 4-(tert-butyl)phenoxyacetic acid. We will focus on the Fischer-Speier esterification, a classic and reliable acid-catalyzed method, detailing the underlying mechanism, a step-by-step laboratory protocol, purification techniques, and analytical characterization of the final product.
Part 1: The Fischer-Speier Esterification Mechanism
The Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2][3] The reaction's equilibrium nature necessitates strategic choices to drive it towards the product side. This is typically achieved by using a large excess of one reactant (usually the alcohol) or by actively removing water as it is formed.[2][4][5]
The mechanism proceeds through a series of protonation and deprotonation steps, which activate the carboxylic acid towards nucleophilic attack by the alcohol.[5][6]
Key Mechanistic Steps:
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon.[6][7]
-
Nucleophilic Attack: The weakly nucleophilic alcohol attacks the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[8]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups. This intramolecular proton transfer converts a poor leaving group (-OH) into a good leaving group (H₂O).[6]
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbon-oxygen double bond. This results in a protonated ester.[7]
-
Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst, allowing it to participate in another catalytic cycle.[8]
Caption: The mechanism of Fischer-Speier Esterification.
Part 2: Experimental Protocol
This protocol details the synthesis of Methyl 2-(4-(tert-butyl)phenoxy)acetate as a representative example. The principles can be adapted for other primary or secondary alcohols. Tertiary alcohols are generally unsuitable as they are prone to elimination reactions under acidic conditions.[8]
Materials and Reagents
| Reagent | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-(tert-butyl)phenoxyacetic acid | 208.25 | 5.00 g | 24.01 | 1.0 |
| Methanol (Anhydrous) | 32.04 | 50 mL | ~1236 | ~51.5 |
| Sulfuric Acid (Concentrated, 98%) | 98.08 | 0.5 mL | ~9.2 | 0.38 |
| Saturated Sodium Bicarbonate Solution | - | As needed (~75 mL) | - | - |
| Saturated Sodium Chloride Solution (Brine) | - | ~25 mL | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | ~2-3 g | - | - |
| Diethyl Ether or Ethyl Acetate | - | ~100 mL | - | - |
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.00 g (24.01 mmol) of 4-(tert-butyl)phenoxyacetic acid.
-
Add 50 mL of anhydrous methanol. The large excess of methanol serves as both a reactant and the solvent, driving the equilibrium towards the product.[4]
-
Place the flask in an ice-water bath to cool the solution. While stirring, slowly and carefully add 0.5 mL of concentrated sulfuric acid. Sulfuric acid acts as the catalyst and a dehydrating agent.[9][10]
-
Causality: Adding the strong acid to the cooled alcohol solution prevents excessive heat generation and potential side reactions.
-
-
Reflux:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the mixture to a gentle reflux (approximately 65-70°C for methanol) using a heating mantle or water bath.
-
Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
-
Causality: Heating under reflux allows the reaction to proceed at a constant, elevated temperature without loss of solvent, increasing the reaction rate.[11]
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the reaction mixture to approximately one-third of the original volume using a rotary evaporator to remove most of the excess methanol.
-
Transfer the concentrated mixture to a 250 mL separatory funnel containing 50 mL of diethyl ether (or ethyl acetate) and 50 mL of deionized water. Shake gently and allow the layers to separate.
-
Carefully add saturated sodium bicarbonate solution in small portions (~10-15 mL at a time) to the separatory funnel to neutralize the remaining sulfuric acid and unreacted carboxylic acid.[9] Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently. Continue adding until effervescence ceases.
-
Separate the organic layer. Wash the organic layer sequentially with 25 mL of deionized water and 25 mL of brine.
-
Causality: The bicarbonate wash removes acidic components. The brine wash removes residual water from the organic phase.
-
Dry the isolated organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
-
Purification:
-
Concentrate the dried organic solution under reduced pressure using a rotary evaporator to yield the crude ester.
-
For high purity, the crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes), depending on whether the ester is a liquid or solid at room temperature.[9][11]
-
Caption: General experimental workflow for Fischer Esterification.
Part 3: Product Characterization
Analytical techniques are crucial for confirming the identity and purity of the synthesized ester. ¹H NMR spectroscopy is a particularly powerful tool for this purpose.[12][13]
Expected ¹H NMR Spectral Data
-
4-(tert-butyl)phenoxyacetic acid (Starting Material):
-
~1.3 ppm (singlet, 9H): Protons of the tert-butyl group.
-
~4.6 ppm (singlet, 2H): Protons of the methylene group (-O-CH₂-COOH).
-
~6.8-7.3 ppm (multiplet, 4H): Aromatic protons.
-
~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). This peak is often broad and its chemical shift can be variable.
-
-
This compound (Product):
-
~1.3 ppm (singlet, 9H): Protons of the tert-butyl group.
-
~3.7 ppm (singlet, 3H): Protons of the methyl ester group (-COOCH₃). The appearance of this new singlet is a key indicator of successful esterification.
-
~4.6 ppm (singlet, 2H): Protons of the methylene group (-O-CH₂-COOCH₃).
-
~6.8-7.3 ppm (multiplet, 4H): Aromatic protons.
-
Absence of the broad -COOH peak: The disappearance of the carboxylic acid proton signal around 10-12 ppm confirms the conversion.
-
Self-Validating System: The protocol's trustworthiness is established by comparing the ¹H NMR spectrum of the final product against that of the starting material. The clear appearance of the methyl ester peak and the disappearance of the carboxylic acid proton peak provide definitive evidence of a successful reaction. Further confirmation can be obtained from ¹³C NMR and Infrared (IR) spectroscopy, where one would look for the appearance of the ester carbonyl stretch (~1735-1750 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch.
References
-
Jin, J., & Sun, N. (2012). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 24(11), 5069-5071. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Convenient Preparation of tert-Butyl Esters. Request PDF. Retrieved February 7, 2026, from [Link]
- Google Patents. (2005). CN1927809A - Preparation method of t-butylphenyl acetic acid.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved February 7, 2026, from [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved February 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. Retrieved February 7, 2026, from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved February 7, 2026, from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Retrieved February 7, 2026, from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025). A novel 1 H NMR spectroscopic method for determination of glycidyl fatty acid esters coexisting with acylglycerols. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Preparation of Esters. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Monitoring of active ester formation using ¹H NMR spectroscopy. Retrieved February 7, 2026, from [Link]
- Google Patents. (2020). CN111533656A - Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate.
-
Semantic Scholar. (2015). Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. Retrieved February 7, 2026, from [Link]
-
MDPI. (2022). NMR Metabolite Profiling in the Quality and Authentication Assessment of Greek Honey—Exploitation of STOCSY for Markers Identification. Retrieved February 7, 2026, from [Link]
Sources
- 1. CN1927809A - Preparation method of t-butylphenyl acetic acid - Google Patents [patents.google.com]
- 2. athabascau.ca [athabascau.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. scienceready.com.au [scienceready.com.au]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-(4-(tert-butyl)phenoxy)acetate
[1]
Executive Summary & Compound Profile
User: "I have synthesized Methyl 2-(4-(tert-butyl)phenoxy)acetate via Williamson ether synthesis, but the product is an impure oil/solid mixture. How do I purify it?"
Scientist's Assessment:
The synthesis of This compound typically involves the alkylation of 4-tert-butylphenol with methyl chloroacetate (or bromoacetate) using a base (e.g.,
-
Target Molecule: Lipophilic ester.
-
Major Impurity A: Unreacted 4-tert-butylphenol (Weakly acidic, solid).[1]
-
Major Impurity B: Unreacted methyl haloacetate (Lachrymator, liquid).
-
Side Product: 2-(4-(tert-butyl)phenoxy)acetic acid (Hydrolysis product).[1]
The Challenge: The lipophilicity of the tert-butyl group makes the starting phenol and the product difficult to separate by simple polarity alone. Furthermore, esters are susceptible to hydrolysis if the workup is too basic or hot.
Module 1: The Chemical Workup (First Line of Defense)
Objective: Chemically remove unreacted starting materials before attempting physical purification.[1] This step often solves 90% of purity issues.
The "Cold-Wash" Protocol
Standard alkaline washes can hydrolyze your ester back to the acid. Use this modified mild protocol.
Reagents Required:
-
Diethyl ether (
) or Ethyl Acetate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) -
0.5 M Sodium Hydroxide (
) (Cold) or 10% -
Saturated Brine
Step-by-Step Method:
-
Dissolution: Dissolve the crude reaction mixture in
(preferred due to low boiling point) orngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> . Use approx. 10 mL solvent per gram of crude. -
Phenol Removal (Critical): Wash the organic layer twice with cold (0-5°C) 0.5 M
.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Haloacetate Removal: Wash the organic layer once with water, then once with saturated brine.
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Visualization: Partitioning Logic
Caption: Logical flow of the "Cold-Wash" partition to isolate the neutral ester from acidic impurities.
Module 2: Physical Purification Techniques
Depending on the purity and ambient temperature, your product may be a viscous oil or a low-melting solid.
Scenario A: The Product is a Solid (Recrystallization)
Best for high purity (>99%) requirements.
Solvent System Table
| Solvent System | Ratio (v/v) | Outcome | Notes |
|---|---|---|---|
| Methanol / Water | 9:1 to 5:1 | Recommended | Dissolve in hot MeOH, add water until turbid, cool slowly.[1] |
| Hexane | 100% | Good | Can sometimes cause "oiling out" if cooled too fast.[1] |
| EtOAc / Hexane | 1:10 | Excellent | Use if the compound is too soluble in pure Hexane.[1] |
Protocol:
-
Dissolve crude solid in minimal boiling Methanol.
-
Add warm water dropwise until a faint cloudiness persists.
-
Add one drop of Methanol to clear the solution.
-
Allow to cool to Room Temp (RT) undisturbed, then move to 4°C fridge.
-
Troubleshooting: If it "oils out" (forms a liquid blob at the bottom), reheat to dissolve and scratch the glass side with a spatula while cooling to induce nucleation.
Scenario B: The Product is an Oil (Vacuum Distillation)
Best for larger scales (>10g) where crystallization fails.
Parameters:
-
Vacuum: High vacuum required (< 2 mmHg).
-
Temperature: Expect boiling point >140°C at atmospheric; significantly lower under vacuum (approx. 100-110°C @ 1-2 mmHg).[1]
-
Setup: Short-path distillation head.
Module 3: Chromatography (The "Silver Bullet")
If the workup failed and the compound won't crystallize, use Flash Column Chromatography.
Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Hexane / Ethyl Acetate Gradient.
Gradient Table:
| Volume (CV) | % Ethyl Acetate | Target Elution |
|---|---|---|
| 1-3 | 0% | Non-polar impurities |
| 3-10 | 5% -> 10% | Target Ester |
| 10+ | 20% -> 50% | Polar impurities (Phenol/Acids) |[1]
TLC Visualization:
-
UV (254 nm): The aromatic ring absorbs strongly.
-
Stain:
(oxidizes the alkyl chain) or Iodine. -
Rf Value: Aim for an Rf of ~0.3 in 9:1 Hexane:EtOAc.
Troubleshooting & FAQs
Q1: My product smells like vinegar/acrid. What happened?
-
Diagnosis: Hydrolysis.[3] You likely have acetic acid or phenoxyacetic acid present.[2][7]
-
Fix: Dissolve in ether and wash with saturated Sodium Bicarbonate (
) until bubbling stops. Dry and re-concentrate.
Q2: The NMR shows a singlet at
-
Diagnosis: This is likely the -OH proton of unreacted phenol.
-
Fix: Repeat the "Cold-Wash" protocol (Module 2) with slightly stronger base (1M NaOH) or ensure you are shaking the separatory funnel vigorously enough.
Q3: I see a "doublet of doublets" in the aromatic region.
-
Diagnosis: This is the expected splitting pattern for a para-substituted benzene ring (AA'BB' system). This confirms the para-tert-butyl substitution pattern is intact.[1]
Q4: Can I use Potassium Carbonate (
-
Answer: Yes, and it is safer for the ester. A 10% aqueous
wash is less likely to hydrolyze the ester than NaOH, but it may require more washes to fully remove stubborn phenol.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Williamson Ether Synthesis. In Vogel's Textbook of Practical Organic Chemistry; Pearson, 1989; pp 984-985.[1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7523, 4-tert-Butylphenol.[1] [Link] (Accessed Feb 2026).[1]
- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic insights into Nucleophilic Substitution and Ester Hydrolysis).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and its precursors before handling.[1]
Sources
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
Technical Support Center: Troubleshooting Side Reactions in Phenoxyacetate Synthesis
Welcome to the Technical Support Center for phenoxyacetate synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of phenoxyacetates and their derivatives. Phenoxyacetates are crucial intermediates in the manufacturing of pharmaceuticals, pesticides, fungicides, and dyes[1]. The Williamson ether synthesis is a fundamental method for this process, typically involving the reaction of a phenoxide with a haloacetate[2]. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact yield and purity.
This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during these syntheses. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also to proactively design more robust synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of the Desired O-Alkylated Phenoxyacetate
You've set up your reaction between a phenol and an ethyl chloroacetate, expecting a high yield of your target phenoxyacetate, but the outcome is disappointing. Several competing reactions could be the culprit.
Q1: My primary side product appears to be a C-alkylated phenol. Why is this happening and how can I favor O-alkylation?
Root Cause Analysis:
The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation), typically at the ortho and para positions[3][4]. The desired product results from O-alkylation. However, C-alkylation can become a significant competing pathway under certain conditions[4].
The regioselectivity of this reaction is a delicate balance of several factors:
-
Solvent Effects: This is arguably the most critical factor. Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the oxygen atom of the phenoxide, effectively "shielding" it and reducing its nucleophilicity. This hindrance pushes the reaction towards C-alkylation[4][5]. In contrast, polar aprotic solvents like DMF, DMSO, or acetonitrile do not solvate the phenoxide anion as strongly, leaving the more electronegative oxygen atom as the more reactive nucleophilic center, thus favoring O-alkylation[4][6].
-
Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction pathway.
-
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.
Troubleshooting Protocol:
-
Solvent Selection: Switch to a polar aprotic solvent. Dimethylformamide (DMF) or acetonitrile are excellent starting points.
-
Base and Counter-ion: Ensure your base is strong enough for complete deprotonation of the phenol. Sodium hydroxide or potassium carbonate are commonly used.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently heat if necessary, monitoring the reaction progress by TLC or HPLC.
Issue 2: Presence of Unreacted Phenol in the Final Product
A significant amount of starting phenol remains even after a prolonged reaction time, leading to purification challenges and reduced yield. Unreacted phenol can be detrimental, especially in agricultural applications where it can inhibit crop growth[7][8].
Q2: I'm observing a large amount of unreacted phenol. What are the likely causes?
Root Cause Analysis:
-
Incomplete Deprotonation: The phenoxide is the active nucleophile. If the phenol is not fully deprotonated, the concentration of the reactive species is lowered, slowing down the reaction. This can be an issue if a weak base is used for a less acidic phenol[6].
-
Hydrolysis of the Haloacetate: If there is water present in the reaction mixture, the haloacetate ester can undergo hydrolysis, especially under basic conditions, to form glycolic acid salts. This consumes your alkylating agent and prevents it from reacting with the phenoxide.
-
Poor Solubility: If the phenoxide salt is not sufficiently soluble in the chosen solvent, the reaction will be slow due to the heterogeneous nature of the mixture.
Troubleshooting Protocol:
-
Optimize the Base: Ensure you are using at least one equivalent of a sufficiently strong base. For less acidic phenols, consider a stronger base like sodium hydride (use with caution)[6].
-
Anhydrous Conditions: Dry your solvent and reagents thoroughly. Use of anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent hydrolysis of the alkylating agent.
-
Solvent and Temperature Adjustment: If solubility is an issue, consider a solvent that better solubilizes the phenoxide salt. Gently heating the reaction can also improve solubility and reaction rate.
Issue 3: Formation of Elimination Byproducts
Instead of the expected ether, you are isolating alkenes, particularly when using more sterically hindered haloacetates.
Q3: My reaction is producing significant amounts of elimination products. How can I promote substitution over elimination?
Root Cause Analysis:
The Williamson ether synthesis is an S(_N)2 reaction. However, the phenoxide is also a strong base, which can promote an E2 elimination reaction with the alkyl halide. This is especially problematic with secondary and tertiary alkyl halides[6][9]. While chloroacetates are primary halides, substitution patterns on the phenol or the acetate moiety can introduce steric hindrance that favors elimination.
Troubleshooting Protocol:
-
Choice of Alkylating Agent: Whenever possible, use a primary haloacetate. The reaction is fastest for methyl and primary alkyl halides[9].
-
Temperature Control: Lowering the reaction temperature generally favors the S(_N)2 pathway over the E2 pathway.
-
Base Selection: Using a bulkier, non-nucleophilic base for the initial deprotonation of the phenol might be an option in specific cases, though less common in standard phenoxyacetate synthesis.
FAQ Section
What is the ideal solvent for phenoxyacetate synthesis?
Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred. They effectively solvate the cation of the phenoxide salt, leaving a "naked" and highly reactive phenoxide anion, which accelerates the rate of the desired O-alkylation[5][6].
Can I use a secondary or tertiary haloacetate for this synthesis?
It is strongly discouraged. The Williamson ether synthesis proceeds via an S(_N)2 mechanism, which is highly sensitive to steric hindrance[2][9]. Secondary haloacetates will likely give a mixture of substitution and elimination products, while tertiary haloacetates will almost exclusively undergo elimination[6][9].
How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the disappearance of the starting materials (phenol and haloacetate) and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used[10].
My final product has a persistent odor. What could be the cause?
A common source of odor in phenoxyacetate products is the presence of residual chlorinated phenols, which can be smelly[7]. This is more of a concern in syntheses that involve chlorination of the phenol ring. Careful purification, such as recrystallization or column chromatography, is necessary to remove these impurities.
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired O-alkylation pathway versus the undesired C-alkylation and elimination pathways.
Caption: Competing pathways in phenoxyacetate synthesis.
Summary of Reaction Conditions and Expected Outcomes
| Condition | O-Alkylation (Desired) | C-Alkylation (Side Reaction) | Elimination (Side Reaction) |
| Alkyl Halide | Primary | Primary | Secondary/Tertiary |
| Solvent | Polar Aprotic (DMF, Acetonitrile) | Protic (Water, Ethanol) | - |
| Temperature | Moderate | Can be favored at higher temps | Favored at higher temps |
| Base | Strong enough for full deprotonation | - | Strong, bulky bases can favor |
Experimental Protocol: Optimized Synthesis of Ethyl Phenoxyacetate
This protocol is designed to maximize the yield of the O-alkylated product while minimizing side reactions.
Materials:
-
Phenol
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate
-
Anhydrous acetonitrile
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add phenol (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by TLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid potassium salts and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl phenoxyacetate.
-
Purify the crude product by vacuum distillation or column chromatography as needed.
Caption: Workflow for optimized phenoxyacetate synthesis.
References
- Vertex AI Search. (n.d.).
- ResearchGate. (2025).
- PharmaXChange.info. (2011).
- Patsnap. (n.d.). Phenoxy acetic acid patented technology retrieval search results - Eureka.
- Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis.
- Google Patents. (n.d.). WO2013056488A1 - Phenoxyacetic acid synthesis method.
- Owlstown. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects.
- PharmaXChange.info. (2011).
- Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Google Patents. (n.d.).
- Wikipedia. (n.d.). Williamson ether synthesis.
- Craig, D. (2004). Organic Synthesis Lecture 3.
- PubChem. (n.d.). Phenoxyacetic Acid.
- YouTube. (2023).
- AMS Dottorato. (n.d.). NEW AND MORE SUSTAINABLE PROCESSES FOR THE SYNTHESIS OF PHENOLICS: 2-phenoxyethanol and hydroxytyrosol.
- ChemicalBook. (n.d.).
- PubMed. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents.
- Organic Syntheses Procedure. (n.d.). Hydrocinnamic acid, α,β-epoxy-β-methyl-, ethyl ester.
- ResearchGate. (2025).
Sources
- 1. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
- 8. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. EP2029507A1 - Process for preparing phenoxy acetic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of Phenoxyacetic Acid Derivatives
Welcome to the technical support center for the purification of phenoxyacetic acid derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the recrystallization of this important class of compounds. This resource goes beyond simple protocols to explain the underlying principles, ensuring you can make informed decisions to optimize the purity, yield, and crystal form of your target molecules.
Troubleshooting Guide: From Common Problems to Robust Solutions
This section addresses specific experimental issues in a question-and-answer format, focusing on causality and actionable solutions.
Problem 1: My compound has "oiled out" instead of crystallizing. What happened and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is a common and frustrating issue, but it is solvable once the cause is understood.
-
Core Causality : This phenomenon typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute.[1] Upon cooling, the compound "melts" in the hot solvent, and as the solution becomes supersaturated, it separates as a liquid phase because it is below its melting point but still above its freezing point in the presence of the solvent. High impurity levels can also depress the melting point of the mixture, exacerbating this issue.[1]
-
Recommended Solutions :
-
Re-dissolve and Modify : Gently reheat the solution until the oil completely re-dissolves.[1]
-
Add More Solvent : Add a small amount of additional hot solvent to decrease the saturation point slightly.[1]
-
Promote Slow Cooling : Allow the flask to cool much more slowly. A Dewar flask or insulating the beaker with glass wool can prevent rapid temperature drops that favor oil formation over crystal nucleation.[1]
-
Lower the Solution Temperature : If using a mixed-solvent system, consider adding more of the "poorer" solvent at a lower temperature to induce crystallization rather than relying on a large temperature gradient from a high-boiling solvent.[2]
-
Change Solvents : If oiling persists, the fundamental issue is the solvent-solute melting point incompatibility. Select a solvent with a lower boiling point.
-
Problem 2: No crystals have formed, even after the solution has cooled to room temperature and been placed in an ice bath.
A: The failure of crystals to appear is almost always a problem of insufficient supersaturation. The solution is simply not saturated enough at the lower temperature for crystals to form.
-
Core Causality : The most common reason is the use of too much solvent during the initial dissolution step.[1] Every compound has some residual solubility even at low temperatures; an excessive volume of solvent can keep all of your compound dissolved.[1]
-
Recommended Solutions :
-
Reduce Solvent Volume : Gently heat the solution to evaporate a portion of the solvent. A rotary evaporator is ideal for this.[1] Once the volume is reduced, attempt the cooling process again.
-
Induce Nucleation : If the solution is indeed supersaturated but reluctant to crystallize, nucleation must be induced.
-
Scratching : Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide a high-energy surface that serves as a nucleation point for crystal growth.[3]
-
Seeding : Add a single, pure "seed" crystal of your compound to the solution.[3] This provides a perfect template for other molecules to deposit onto, initiating crystallization.
-
-
Introduce an Anti-Solvent (Mixed Solvents) : If you are using a single solvent, you can cautiously add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until persistent cloudiness appears. Then, add a drop or two of the original "good" solvent to clarify the solution and allow it to cool slowly.[2]
-
Problem 3: My final product has a low yield. How can I improve it?
A: Low yield is a common challenge that requires a systematic review of the procedure. While some loss is inherent to the technique (due to the compound's residual solubility), significant losses can often be mitigated.
-
Core Causality :
-
Excessive Solvent : As with the failure to crystallize, using too much solvent is a primary cause of low yield, as more of your product will remain in the mother liquor.[1]
-
Premature Crystallization : Crystals forming during a hot gravity filtration step will be lost with the insoluble impurities.[2]
-
Incomplete Crystallization : Not allowing sufficient time or a low enough temperature for crystallization to complete.
-
Washing with the Wrong Solvent : Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.
-
-
Recommended Solutions :
-
Minimize Solvent : Use the absolute minimum amount of hot solvent required to fully dissolve your compound. Add it in small portions to the heated crude material.[4]
-
Prevent Premature Crystallization : During hot filtration, keep the solution, funnel, and receiving flask hot. Using a stemless funnel can prevent clogging.[2] Rinsing the filter paper with a small amount of hot solvent can also help redissolve any crystals that form prematurely.
-
Maximize Cooling : After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the solid from the cold, saturated solution.[5]
-
Proper Washing Technique : Wash the collected crystals on the filter funnel with a minimal amount of ice-cold recrystallization solvent. This will wash away the impurity-laden mother liquor without dissolving a significant amount of the product.
-
Problem 4: The crystals are colored, but the pure compound should be white. How do I remove colored impurities?
A: Colored impurities are often large, polar, conjugated organic molecules that can be effectively removed with an adsorbent.
-
Core Causality : These impurities are present in the crude material and are soluble enough in the recrystallization solvent to persist in the crystal lattice.
-
Recommended Solutions :
-
Use Activated Carbon : After dissolving the crude solid in the hot solvent, but before performing the hot filtration, add a very small amount of activated carbon (charcoal) to the solution.[6] A microspatula tip is usually sufficient; using too much will adsorb your product and reduce the yield.
-
Hot Filtration : Swirl the hot solution with the activated carbon for a few minutes to allow for adsorption of the colored impurities. Then, perform a hot gravity filtration to remove the carbon (and any other insoluble impurities).[6][7] The resulting filtrate should be colorless or significantly lighter in color. Proceed with cooling as usual.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for my phenoxyacetic acid derivative?
A: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5] For phenoxyacetic acid and its derivatives, which contain a polar carboxylic acid group and a less polar aromatic ether, a solvent of intermediate polarity is often a good starting point.
-
Guiding Principle : The principle of "like dissolves like" is a useful guide. Solvents containing functional groups similar to the solute are often good candidates.[8]
-
Solvent Screening : The best method is empirical. Test small amounts of your crude product in various solvents. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Common Solvents for Phenoxyacetic Acids :
-
Water : Phenoxyacetic acid itself has some solubility in hot water.[9][10] This can be an excellent choice due to its safety and low cost, especially for more polar derivatives.
-
Ethanol : A very common and effective solvent for many organic compounds, including phenoxyacetic acid derivatives.[5][11]
-
Acetic Acid/Water : Acetic acid is a good solvent for carboxylic acids, and adding water as an anti-solvent can create an effective mixed-solvent system.[2]
-
Benzene/Toluene : These non-polar solvents can be effective, particularly for less polar derivatives.[12]
-
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Good for polar derivatives; green solvent. |
| Ethanol | 78 | High-Intermediate | Excellent general-purpose solvent for many organic solids.[5] |
| Acetic Acid | 118 | High | Good for carboxylic acids; often used in mixed systems.[2] |
| Toluene | 111 | Low | Useful for less polar derivatives or as part of a mixed system. |
| Hexane/Acetone | Variable | Mixed | A common mixed-solvent pair for tuning polarity.[8] |
Q2: What is the optimal cooling rate for crystallization?
A: Slower is almost always better. The goal is to form a highly ordered crystal lattice, which is a thermodynamically favored but kinetically slow process.
-
Mechanism : Slow cooling allows molecules to selectively deposit onto the growing crystal lattice, excluding impurity molecules that do not fit correctly.[5] Rapid cooling, or "crashing out," traps impurities within the rapidly forming solid, defeating the purpose of the purification.[7]
-
Procedure :
-
Allow the hot, filtered solution to cool slowly on the benchtop, undisturbed.
-
Cover the flask to prevent solvent evaporation and contamination.
-
Only after the solution has reached room temperature and crystal growth has significantly slowed should you transfer it to an ice bath to maximize yield.[5]
-
Q3: When is a mixed-solvent system appropriate?
A: A mixed-solvent system, also known as using a solvent-antisolvent pair, is useful when no single solvent has the ideal solubility profile for your compound.[2]
-
Scenario : This is often the case when your compound is either too soluble in one solvent (even when cold) or virtually insoluble in another (even when hot).
-
Procedure :
-
Dissolve the crude compound in a minimum amount of the "good" solvent (in which it is highly soluble) at near-boiling temperature.
-
Slowly add the "poor" or "anti-solvent" (in which the compound is insoluble) dropwise to the hot solution until you observe persistent turbidity (cloudiness).
-
Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.
-
Allow the solution to cool slowly. The gradual change in solvent composition as the temperature drops will promote the formation of pure crystals.[2]
-
Standard Recrystallization Protocol for a Phenoxyacetic Acid Derivative
This protocol provides a robust, step-by-step workflow.
-
Solvent Selection : Based on preliminary tests (see FAQ 1), select an appropriate solvent (e.g., 50:50 ethanol/water).[5]
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (if necessary) : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated carbon. Reheat the solution to boiling for 2-3 minutes.
-
Hot Gravity Filtration : To remove insoluble impurities (and activated carbon, if used), perform a hot filtration. Use a stemless funnel with fluted filter paper. Keep the apparatus hot to prevent premature crystallization.[2][7] Collect the clear filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Crystallization : Cover the flask containing the filtrate and allow it to cool slowly and undisturbed to room temperature.
-
Cooling : Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining mother liquor.
-
Drying : Continue to draw air through the crystals on the funnel to partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely. The purity can be assessed by melting point analysis.[7]
Visual Workflow and Troubleshooting Guides
The following diagrams provide a visual summary of the recrystallization process and a decision tree for troubleshooting common issues.
Caption: Standard workflow for recrystallization.
Caption: Decision tree for troubleshooting recrystallization.
References
-
How to recrystallize phenoxyacetic acid. (2019). Quora. [Link]
- CN103058855A - Method for synthesizing phenoxyacetic acid derivative. (n.d.).
- WO2013056488A1 - Phenoxyacetic acid derivative synthesis method. (n.d.).
-
recrystallization.pdf. (n.d.). Williamson Research Group, University of Louisville. [Link]
-
Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in P. (n.d.). American Chemical Society. [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. [Link]
-
Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs. [Link]
-
recrystallization, filtration and melting point. (n.d.). University of Massachusetts Boston, Department of Chemistry. [Link]
-
Phenoxyacetic Acid. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. (2020). Journal of Chemical and Pharmaceutical Research. [Link]
-
Recrystallization and Melting Point Analysis. (2022). Professor Dave Explains, YouTube. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). JETIR. [Link]
- CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid. (n.d.).
-
Crystallization in drug development. (n.d.). Syrris. [Link]
-
Phenoxyacetic acid. (n.d.). Wikipedia. [Link]
-
Small scale synthesis of 2,4-dichlorophenoxyacetic acid. (n.d.). ACS Publications. [Link]
-
Recrystallization of Drugs: Significance on Pharmaceutical Processing. (2012). SciSpace. [Link]
-
Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. (2023). MDPI. [Link]
-
(PDF) Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. (n.d.). ResearchGate. [Link]
-
(PDF) Process design for the production of 2,4-dichlorophenoxyacetic acid. (2023). ResearchGate. [Link]
- US2471575A - Process of preparing 2, 4-dichlorophenoxyacetic acid. (n.d.).
-
Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (n.d.). Longdom Publishing. [Link]
-
Lab Procedure: Recrystallization. (n.d.). LabXchange. [Link]
-
2,4-DICHLOROPHENOXYACETIC ACID. (n.d.). IARC Publications. [Link]
-
Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025). PharmaFeatures. [Link]
-
Phenoxyacetic Acid. (n.d.). DrugFuture. [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. praxilabs.com [praxilabs.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. quora.com [quora.com]
- 6. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 10. Phenoxyacetic Acid [drugfuture.com]
- 11. jocpr.com [jocpr.com]
- 12. US2471575A - Process of preparing 2, 4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]
Monitoring reaction progress of phenoxyacetate synthesis
Technical Support Center: Phenoxyacetate Synthesis Monitoring
Status: Operational Ticket Focus: Reaction Monitoring & Troubleshooting (Williamson Ether Synthesis) Assigned Specialist: Senior Application Scientist
Introduction: The Synthesis Landscape
You are likely employing the Williamson Ether Synthesis to generate phenoxyacetic acid derivatives—critical scaffolds for auxins (agrochemicals) and fibrates (pharmaceuticals). This reaction involves the
While chemically straightforward, the monitoring of this reaction is often plagued by the similar UV profiles of the reactant (phenol) and the product (phenoxy acid), as well as the competitive hydrolysis of the alkylating agent. This guide addresses these specific technical hurdles.
Module 1: Chromatographic Monitoring (HPLC & TLC)
User Issue: "I cannot separate my starting phenol from the phenoxyacetic acid product on TLC or HPLC; they co-elute or streak."
Technical Diagnosis: The root cause is ionization .
-
Phenols are weak acids (
).[1][2] -
Phenoxyacetic acids are stronger acids (
). If your mobile phase is neutral (pH 7), the product exists as a carboxylate anion ( ), which interacts poorly with silica (TLC) or C18 (HPLC), leading to streaking or "ghost" peaks.
Troubleshooting Protocol: The "Acid Lock" Method
To resolve these species, you must suppress the ionization of the carboxylic acid, forcing it into its neutral, hydrophobic form (
1. TLC Optimization
-
Standard Eluent: Hexane:Ethyl Acetate (variable ratio).
-
The Fix: Add 1% Acetic Acid or 0.5% Formic Acid to your eluent system.
-
Visualization:
2. HPLC Method Parameters For quantitative conversion data, use the following starting conditions.
| Parameter | Recommendation | Rationale |
| Column | C18 (Reverse Phase) | Standard hydrophobic retention. |
| Mobile Phase A | Water + 0.1% Phosphoric Acid (pH ~2.5) | Suppresses product ionization ( |
| Mobile Phase B | Acetonitrile | Strong eluent for aromatics. |
| Gradient | 5% B | Phenoxyacetic acids are more polar than phenols and typically elute earlier in reverse phase if ionized, but later or distinctively when protonated. |
| Detection | UV 270-280 nm | Maximizes phenol absorption while minimizing solvent cutoff noise. |
Module 2: Reaction Stoichiometry & Competitive Pathways
User Issue: "My reaction stalls at 70-80% conversion. Adding more catalyst doesn't help."
Technical Diagnosis:
You are likely fighting competitive hydrolysis .[3]
In aqueous alkaline conditions (NaOH/KOH), the hydroxide ion (
Visualizing the Competitive Landscape
The following diagram illustrates the kinetic competition determining your yield.
Figure 1: Kinetic competition between phenoxide O-alkylation and hydroxide-mediated hydrolysis of the alkylating agent.
Corrective Protocol: Stoichiometric Overdrive
Do not use a 1:1 ratio. The hydrolysis pathway is inevitable in aqueous base.
-
Reagent Excess: Use 1.2 to 1.5 equivalents of Chloroacetic acid relative to the Phenol.
-
Base Management: You need at least 2 equivalents of base (one to deprotonate the phenol, one to neutralize the HCl formed during substitution).
-
Tip: If using Chloroacetic acid (free acid) instead of the salt, you need 3 equivalents of base (one extra to neutralize the carboxylic acid of the reagent itself).
-
-
Addition Order: Add the chloroacetic acid solution slowly to the phenoxide solution at reflux. This keeps the concentration of the alkylating agent low relative to the phenoxide, statistically favoring the desired
reaction over hydrolysis.
Module 3: Workup & Isolation Strategy
User Issue: "How do I ensure I've removed all unreacted phenol without running a column?"
Technical Diagnosis:
You can exploit the Differential Acidity (
The Self-Validating Isolation Workflow
This protocol uses pH switching to purify the product chemically, minimizing the need for chromatography.
Figure 2: pH-Swing Extraction logic to separate weak acid (phenol) from strong acid (product).
Step-by-Step Isolation:
-
Acidify the crude reaction mixture to pH 1. Both Phenol and Product will be in the organic phase (or precipitate). Extract with Ethyl Acetate.[5][6]
-
Wash the organic layer with saturated Sodium Bicarbonate (
) . -
Separate the layers. Keep the Aqueous layer.
-
Acidify the aqueous layer with HCl.[10][12] The pure Phenoxyacetic acid will precipitate out. Filter and dry.[3]
References
-
Williamson Ether Synthesis Mechanism & Conditions Title: Williamson Ether Synthesis Source: Organic Chemistry Portal URL:[Link]
-
Acidity of Phenols vs. Carboxylic Acids Title: 17.10: Reactions of Phenols (Acidity and Electrophilic Substitution) Source: Chemistry LibreTexts URL:[Link]
-
HPLC Method Development for Phenolic Acids Title: A rapid HPLC method for determination of major phenolic acids in plant material Source: Polish Journal of Food and Nutrition Sciences (via ResearchGate) URL:[Link]
-
TLC Visualization Reagents Title: TLC Visualization Reagents (Bromocresol Green for Acids) Source: EPFL (École Polytechnique Fédérale de Lausanne) URL:[Link]
Sources
- 1. Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior - Oreate AI Blog [oreateai.com]
- 2. askfilo.com [askfilo.com]
- 3. youtube.com [youtube.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. The Williamson Ether Synthesis [cs.gordon.edu]
- 11. A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09433E [pubs.rsc.org]
- 12. ochemonline.pbworks.com [ochemonline.pbworks.com]
Technical Support Center: Byproduct Identification in Methyl 2-(4-(tert-butyl)phenoxy)acetate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-(4-(tert-butyl)phenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to byproduct formation during this synthesis. Our goal is to provide you with the expertise and practical insights necessary to optimize your reaction outcomes.
The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. While seemingly straightforward, the reaction can be prone to several side reactions, leading to the formation of undesired byproducts that can complicate purification and reduce yields. This guide will delve into the identification of these byproducts, the mechanisms of their formation, and strategies for their mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
Several factors can contribute to low yields in this synthesis. The primary culprits are often incomplete deprotonation of the starting phenol, competing side reactions, and suboptimal reaction conditions.[3]
-
Incomplete Deprotonation: For the reaction to proceed, the 4-tert-butylphenol must be converted to its corresponding phenoxide by a base. If the base is not strong enough or used in insufficient quantity, a significant portion of the phenol will remain unreacted.[3]
-
Side Reactions: The phenoxide ion is a potent nucleophile, but under certain conditions, it can participate in side reactions other than the desired O-alkylation. The most common of these is C-alkylation of the aromatic ring.[1][3][4]
-
Reaction Conditions: Time, temperature, and solvent choice are critical. Insufficient reaction time or temperature may lead to an incomplete reaction. The choice of solvent can also influence the nucleophilicity of the phenoxide and the rate of reaction.[3]
Q2: I've isolated a byproduct with the same mass as my desired product. What could it be?
An isomer of the desired product is the most likely candidate. In the context of the Williamson ether synthesis with a phenoxide nucleophile, the primary isomeric byproduct is the C-alkylated product.[1][4]
-
Mechanism of C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically the ortho and para positions). While O-alkylation is generally favored, C-alkylation can occur, particularly at elevated temperatures.[4] The resonance structures of the phenoxide ion show the delocalization of the negative charge onto the aromatic ring, making the ortho and para positions susceptible to electrophilic attack.
Q3: My final product seems to be contaminated with an acidic impurity. What is the likely source?
The presence of an acidic byproduct strongly suggests the hydrolysis of the methyl ester group in the desired product or unreacted starting material.
-
Hydrolysis of the Ester: The methyl ester of 2-(4-(tert-butyl)phenoxy)acetate can be hydrolyzed back to the corresponding carboxylic acid, 4-(tert-butyl)phenoxyacetic acid, in the presence of water and either acid or base.[5][6][7] This can occur during the reaction if water is present or during the workup if the pH is not carefully controlled.
Q4: I'm observing a significant amount of unreacted 4-tert-butylphenol in my crude product. How can I improve the conversion?
The persistence of the starting phenol is a clear indication of incomplete deprotonation or a reaction that has not gone to completion.
-
Choice of Base: Ensure the base you are using is strong enough to completely deprotonate the phenol. While bases like potassium carbonate can be effective, stronger bases like sodium hydride or potassium tert-butoxide may be necessary to drive the equilibrium towards the phenoxide.[3]
-
Reaction Time and Temperature: Increasing the reaction time or temperature can often improve conversion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.
Byproduct Identification and Mitigation Strategies
A systematic approach to identifying and minimizing byproducts is essential for a successful synthesis.
Common Byproducts and Their Formation Mechanisms
| Byproduct Name | Structure | Formation Mechanism | Mitigation Strategy |
| C-Alkylated Isomer | Methyl 2-(2-hydroxy-5-(tert-butyl)phenyl)acetate | Electrophilic attack of the alkylating agent on the carbon atom of the aromatic ring of the phenoxide.[4] | Use aprotic solvents like DMF or DMSO to favor O-alkylation.[4] Maintain a moderate reaction temperature. |
| 4-(tert-butyl)phenoxyacetic acid | Hydrolysis of the methyl ester product during the reaction or workup.[6][7] | Ensure anhydrous reaction conditions. Carefully control the pH during the aqueous workup to avoid acidic or strongly basic conditions. | |
| Unreacted 4-tert-butylphenol | Incomplete deprotonation of the phenol or insufficient reaction time/temperature.[3] | Use a stronger base (e.g., NaH) or increase the stoichiometry of the base. Increase reaction time and/or temperature and monitor by TLC. | |
| Dialkylated Product | Methyl 2-(1-(methoxycarbonyl)methoxy-4-(tert-butyl)phenoxy)acetate | Further reaction of the product with the alkylating agent. | Use a stoichiometric amount of the alkylating agent. Add the alkylating agent slowly to the reaction mixture. |
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction and potential side reactions.
Caption: Desired O-alkylation versus side reactions.
Experimental Protocols
Synthesis of this compound
This protocol is designed to favor the formation of the desired product and minimize byproducts.
-
Preparation: To a stirred solution of 4-tert-butylphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Phenoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl chloroacetate (1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Byproduct Identification Workflow
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of byproducts.[8][9][10][11][12]
Caption: A typical workflow for byproduct separation and identification.
Analytical Techniques for Characterization:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and to get a preliminary idea of the number of components in the crude product.
-
Column Chromatography: The primary technique for the separation and purification of the desired product from byproducts and unreacted starting materials.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of the isolated compounds, allowing for the definitive identification of the desired product and any byproducts.[8][12]
-
Mass Spectrometry (MS): Determines the molecular weight of the compounds and can provide information about their structure through fragmentation patterns.[8][12]
-
High-Performance Liquid Chromatography (HPLC): Can be used for both analytical and preparative purposes to separate and quantify the components of a mixture.[11]
By understanding the potential side reactions and employing the appropriate analytical techniques, researchers can effectively troubleshoot and optimize the synthesis of this compound, leading to higher yields and purity of the final product.
References
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-(p-tert-butylphenoxy)-butyl acetate. Retrieved from [Link]
- Google Patents. (n.d.). JPH10139716A - Hydrolysis of methyl acetate.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN101434542A - Preparation of methyl phenoxyacetate.
- Google Patents. (n.d.). CN111533656A - Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate.
-
ACS Publications. (n.d.). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel methyl and oxy ring- disubstituted tert-butyl phenylcyanoacrylates. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
- Google Patents. (n.d.). CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate.
-
ResearchGate. (n.d.). Base-catalyzed hydrolysis of phenyl acetate to produce phenol and acetate. Retrieved from [Link]
-
International Journal of Advance Research in Science and Engineering. (n.d.). Alkylation of Phenol with Tert-butyl Alcohol using (1-(4- sulfonic acid) butyl triethylammonium p -toluenesulfonate) Ionic Liquid. Retrieved from [Link]
-
LinkedIn. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]
- Google Patents. (n.d.). CN1927809A - Preparation method of t-butylphenyl acetic acid.
-
ResearchGate. (n.d.). Techniques and Methods of Identification. Retrieved from [Link]
-
YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of Phenol and tert-Butyl Alcohol Catalyzed by Deep Eutectic Solvents under Mild Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]
-
ChemistryViews. (2012, November 21). C- or O-Alkylation?. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. rroij.com [rroij.com]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Analytical Guide: FT-IR Characterization of Methyl 2-(4-(tert-butyl)phenoxy)acetate
[1]
Executive Summary & Strategic Context
Methyl 2-(4-(tert-butyl)phenoxy)acetate is a critical intermediate in the synthesis of PPAR agonists, agrochemicals, and specialized polymer additives.[1] In drug development pipelines, verifying the identity and purity of this ester—specifically ensuring the complete conversion of the phenolic precursor—is a routine bottleneck.[1]
While Nuclear Magnetic Resonance (NMR) remains the gold standard for ab initio structural elucidation, this guide argues that Fourier Transform Infrared Spectroscopy (FT-IR) is the superior choice for routine process monitoring and rapid identity verification.[1]
This guide provides a technical comparison of FT-IR against alternative methodologies, detailed spectral assignments derived from functional group theory, and a validated experimental protocol for Attenuated Total Reflectance (ATR) analysis.[1]
Structural Context & Synthesis Logic
To understand the analytical requirements, we must first look at the synthesis.[1] This compound is typically synthesized via a Williamson ether synthesis:
Precursor A: 4-tert-butylphenol (Strong O-H stretch, no C=O) Precursor B: Methyl chloroacetate (C=O stretch, C-Cl stretch) Product: this compound (Ester C=O, Ether C-O-C, No O-H)[1]
The Analytical Challenge: The primary quality control (QC) objective is to confirm the formation of the ether linkage and the retention of the ester group, while proving the absence of the unreacted phenol.
Comparative Technology Assessment
As a process scientist, you must choose the right tool for the specific phase of development.[1] The following table compares FT-IR with High-Performance Liquid Chromatography (HPLC) and Proton NMR (
Table 1: Comparative Performance Matrix
| Feature | FT-IR (ATR) | HPLC-UV | |
| Primary Utility | Rapid Identity & Functional Group Monitor | Structural Elucidation & Conformational Analysis | Purity Quantification & Impurity Profiling |
| Sample Prep | None (Neat Solid/Oil) | Dissolution in Deuterated Solvent | Dissolution & Filtration |
| Time per Run | < 1 Minute | 10–30 Minutes | 15–45 Minutes |
| Key Strength | Instant differentiation of OH (phenol) vs C=O (ester).[1] | Precise proton counting; confirms the tert-butyl integration. | Separates and quantifies trace impurities <0.1%. |
| Capital Cost | Low ($) | High ( | Medium ( |
| Limit of Detection | ~1-2% (Poor for trace impurities) | ~0.1% | <0.01% |
Decision Logic for Researchers
The following decision tree illustrates when to deploy FT-IR versus NMR in the workflow.
Figure 1: Analytical Decision Matrix. Use FT-IR for rapid "Pass/Fail" checks on functional group transformation; reserve NMR for full structural confirmation.
Detailed Spectral Analysis (The "Fingerprint")
The FT-IR spectrum of this compound is distinct. The convergence of an aromatic ether and an aliphatic ester creates a unique signature.
Key Diagnostic Bands[2][3]
The following assignments are based on standard group frequencies for phenoxy esters.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mechanistic Explanation |
| Ester Carbonyl (C=O) | 1735 – 1760 | Strong | The defining peak. The |
| C-H Stretch (Alkyl) | 2950 – 2970 | Medium | Asymmetric stretching of the methyl groups in the tert-butyl moiety. |
| Aromatic Ring (C=C) | 1500 – 1610 | Medium | Ring breathing modes.[1] usually appearing as a doublet (e.g., ~1510 and ~1605).[1] |
| Ether (C-O-C) | 1200 – 1250 | Strong | Asymmetric stretching of the aryl-alkyl ether bond. This confirms the linkage between the phenol ring and the acetate tail. |
| tert-Butyl Doublet | 1365 & 1395 | Medium | The "gem-dimethyl" doublet. Characteristic bending vibration of the tert-butyl group. |
| Para-Substitution | 800 – 850 | Strong | C-H out-of-plane bending (oop) for 1,4-disubstituted benzene rings. |
| Absence of O-H | 3200 – 3500 | Absent | CRITICAL: The absence of a broad band here confirms the consumption of the 4-tert-butylphenol starting material. |
Technical Insight: The "Rule of Three"
For esters, look for the "Rule of Three" in the fingerprint region:[1][2]
-
~1750 cm⁻¹ (C=O stretch)
-
~1200-1250 cm⁻¹ (C-C(=O)-O stretch)
-
~1050-1100 cm⁻¹ (O-C-C stretch)
Presence of all three, combined with the tert-butyl doublet at 1365/1395, provides >95% confidence in identity without running NMR.[1]
Experimental Protocol: ATR-FTIR
This protocol uses Attenuated Total Reflectance (ATR), which eliminates the need for KBr pellets, reducing moisture interference and prep time.[1]
Equipment
-
Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]
-
Accessory: Diamond or ZnSe ATR crystal.
-
Resolution: 4 cm⁻¹.
-
Scans: 16–32 scans.
Step-by-Step Workflow
-
System Blank: Ensure the crystal is clean. Collect a background spectrum (air) to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.[1]
-
Sample Loading:
-
If Liquid/Oil: Place 1 drop (~10 µL) directly on the crystal center.[1]
-
If Solid: Place ~5 mg of solid on the crystal. Lower the pressure arm until the force gauge reads the manufacturer's recommended limit (usually ~80-100 N) to ensure intimate contact.
-
-
Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹.
-
Processing: Apply "Baseline Correction" and "ATR Correction" (if quantitative comparison to transmission libraries is required).
-
Cleaning: Wipe crystal with isopropanol and a lint-free Kimwipe. Caution: Avoid acetone if using ZnSe crystals in older mounts, as it can degrade seals; Diamond is resistant.[1]
Workflow Visualization
Figure 2: Standard Operating Procedure for ATR-FTIR analysis of phenoxy esters.
Conclusion
For the analysis of This compound , FT-IR is the most efficient tool for routine verification.[1] While it lacks the atomic resolution of NMR, its ability to instantaneously confirm the formation of the ester bond (1735–1760 cm⁻¹) and the consumption of the phenolic hydroxyl group makes it indispensable for reaction monitoring and raw material release testing.[1]
Researchers should utilize FT-IR as the primary "gatekeeper" method, escalating to NMR only when structural ambiguity exists or when precise conformational data is required.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text on functional group assignments).
-
NIST Chemistry WebBook. Infrared Spectra of Phenoxyacetic Acid Derivatives. National Institute of Standards and Technology. Available at: [Link][1]
-
Smith, B. C. (2018).[1] The C=O[4][5][2][6] Bond, Part VI: Esters and the Rule of Three.[1][2] Spectroscopy Online. Available at: [Link]
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A.[1] Meyers (Ed.). John Wiley & Sons.[3] (Source for aromatic and ether assignments).[1][3][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Methyl (p-tert-butylphenoxy)acetate | C13H18O3 | CID 101331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alternatives in Aryloxyacetate Synthesis
For researchers, scientists, and professionals in drug development, the selection of synthetic pathways is a critical decision that impacts yield, purity, cost, and scalability. This guide provides an in-depth comparison of synthetic strategies for obtaining aryloxyacetates, focusing on alternatives to the direct use of reagents like Methyl 2-(4-(tert-butyl)phenoxy)acetate. We will use the well-documented synthesis of fenofibrate, a lipid-lowering agent, as a practical framework for this analysis. Fenofibrate's core, isopropyl 2-(4-(4-chlorobenzoyl) phenoxy)-2-methylpropanoate, is structurally analogous to our target molecule and its synthesis offers valuable insights into alternative methodologies.[1]
The Central Role of Williamson Ether Synthesis
The formation of the ether linkage in aryloxyacetates is most commonly achieved through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In the context of our target scaffold, this translates to the reaction of a substituted phenol with an alkyl haloacetate.
Let's consider the synthesis of the core structure, 2-(4-(tert-butyl)phenoxy)acetate. A direct approach would involve the reaction of 4-(tert-butyl)phenol with an ester of 2-bromoacetic acid. However, as we will explore, assembling this molecule from different starting materials can offer significant advantages.
Visualizing the Synthetic Pathways
Caption: Alternative synthetic pathways to this compound.
Comparative Analysis of Synthetic Strategies
The synthesis of fenofibrate provides a robust platform for comparing different approaches to constructing the aryloxyacetate core. The primary industrial synthesis involves the reaction of 4-chloro-4'-hydroxybenzophenone with isopropyl 2-bromo-2-methylpropanoate.[2][3] This is analogous to Pathway A for our target molecule. However, alternative routes, such as the formation of the corresponding acid (fenofibric acid) followed by esterification, are also well-documented and offer distinct advantages and disadvantages.[2][4]
| Parameter | Pathway A: Direct Alkylation with Haloacetate Ester | Pathway B: Two-Step (Acid formation then Esterification) |
| Starting Materials | 4-(tert-butyl)phenol, Methyl 2-bromoacetate | 4-(tert-butyl)phenol, Chloroacetic acid, Methanol |
| Key Intermediates | None | 2-(4-(tert-butyl)phenoxy)acetic acid |
| Reaction Steps | One pot | Two distinct steps |
| Reported Yields (Fenofibrate Analogy) | Good to excellent (up to 94.9%)[2] | Excellent for hydrolysis (93%)[1], esterification yields vary |
| Purification | Can yield high purity product directly[2] | Intermediate acid may require purification before esterification |
| Process Control | Fewer steps, potentially simpler process control | More control over individual reaction steps |
| Flexibility | Limited to the specific ester used | Intermediate acid can be esterified with various alcohols |
| Potential Issues | Side reactions of the haloacetate | Overall lower process efficiency due to multiple steps |
Experimental Protocols
Pathway A: Direct Alkylation with Isopropyl 2-bromo-2-methylpropanoate (Fenofibrate Synthesis Model)
This protocol is adapted from established industrial syntheses of fenofibrate and serves as a model for the direct alkylation approach.[2]
Materials:
-
4-chloro-4'-hydroxybenzophenone
-
Isopropyl 2-bromo-2-methylpropanoate
-
Potassium carbonate (anhydrous)
-
Dimethyl sulfoxide (DMSO)
-
C2-C4 alkyl acetate (e.g., ethyl acetate)
Procedure:
-
To a stirred solution of 4-chloro-4'-hydroxybenzophenone in a solvent system composed of a mixture of dimethyl sulfoxide and a C2-C4 alkyl acetate, add anhydrous potassium carbonate.
-
Heat the mixture to reflux.
-
Slowly add isopropyl 2-bromo-2-methylpropanoate to the reaction mixture.
-
Maintain the reaction at reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
The filtrate is then concentrated under reduced pressure to yield crude fenofibrate.
-
The crude product can be purified by recrystallization from a suitable solvent like isopropanol to afford fenofibrate with a purity greater than 99.5%.[2]
Pathway B: Synthesis of Fenofibric Acid and Subsequent Esterification
This two-step approach involves the initial synthesis of the carboxylic acid, followed by esterification.
Step 1: Synthesis of Fenofibric Acid [4]
Materials:
-
Fenofibrate
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid
Procedure:
-
Dissolve fenofibrate in ethanol.
-
Add a solution of sodium hydroxide in water to the stirred fenofibrate solution.
-
Heat the reaction mixture at 84°C for 3 hours.[1]
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Add ice-cold water to the residue and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain fenofibric acid. A yield of 93% has been reported for this hydrolysis step.[1]
Step 2: Esterification of Fenofibric Acid [1]
Materials:
-
Fenofibric acid
-
Methanol
-
Sulfuric acid (catalytic amount)
Procedure:
-
Suspend fenofibric acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester of fenofibric acid.
Causality Behind Experimental Choices
-
Choice of Base: Potassium carbonate is a commonly used base in Williamson ether synthesis due to its moderate basicity, which is sufficient to deprotonate the phenol without causing significant side reactions like hydrolysis of the ester.[2] Stronger bases like sodium hydroxide are used for the hydrolysis of the ester to the carboxylic acid.[1]
-
Solvent System: In the direct alkylation for fenofibrate synthesis, a mixture of a polar aprotic solvent like DMSO and a less polar solvent like a C2-C4 alkyl acetate is employed.[2] DMSO helps to dissolve the phenoxide salt, while the alkyl acetate can aid in product solubility and workup.
-
Esterification Catalyst: A strong acid catalyst like sulfuric acid is typically used to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
Conclusion
The choice between a direct, one-pot alkylation and a two-step approach involving the formation and subsequent esterification of the corresponding carboxylic acid depends on several factors.
-
For direct synthesis of a specific ester like this compound, Pathway A is generally more efficient in terms of step economy. High yields and purity can be achieved in a single step, which is advantageous for industrial-scale production.[2]
-
Pathway B offers greater flexibility. The intermediate 2-(4-(tert-butyl)phenoxy)acetic acid is a versatile precursor that can be converted to a variety of esters by reacting it with different alcohols. This is particularly useful in a research and development setting where exploration of structure-activity relationships is desired.
Ultimately, the optimal synthetic route will be determined by the specific goals of the researcher, considering factors such as desired scale, available starting materials, and the need for synthetic flexibility.
References
- Suryakant Patil, et al. (2015). Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica, 7(11), 273-278.
-
A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. (2023). National Institutes of Health. Available at: [Link]
- Method of synthesizing fenofibrate. (2013). Google Patents. US8445715B2.
- A new synthesis of fenofibrate. (2014). Google Patents. JP5442603B2.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 3. JP5442603B2 - A new synthesis of fenofibrate - Google Patents [patents.google.com]
- 4. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity Profile: Methyl 2-(4-(tert-butyl)phenoxy)acetate vs. Standard Phenoxy Herbicides
The following technical guide provides an in-depth analysis of the biological activity of Methyl 2-(4-(tert-butyl)phenoxy)acetate , contrasting its specific physiochemical and functional profile against standard phenoxy herbicides like 2,4-D and MCPA.
Executive Summary & Compound Classification
This compound (CAS: 88530-52-3) is a synthetic auxin belonging to the phenoxyacetate class. While structurally homologous to the broad-spectrum herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid), its biological activity profile is distinct due to the substitution of the electron-withdrawing chlorine atoms with a bulky, electron-donating tert-butyl group at the para position.
-
Primary Classification: Synthetic Auxin / Plant Growth Regulator (PGR).
-
Key Differentiator: Unlike 2,4-D, which is optimized for rapid phytotoxicity (herbicidal action), the tert-butyl analog exhibits a profile more aligned with abscission retardation and growth modulation .
-
Mechanism: Agonist of the TIR1/AFB auxin receptor family, inducing transcriptional reprogramming.
Chemical Structure Comparison
| Feature | This compound | 2,4-D Methyl Ester | MCPA Methyl Ester |
| Para-Substituent | tert-Butyl (-C(CH₃)₃) | Chlorine (-Cl) | Chlorine (-Cl) |
| Ortho-Substituent | Hydrogen (-H) | Chlorine (-Cl) | Methyl (-CH₃) |
| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I, +M) | Mixed |
| Steric Bulk | High (Bulky) | Low | Medium |
| Lipophilicity (LogP) | High (~4.5) | Moderate (~2.8) | Moderate (~3.1) |
| Primary Utility | Growth Regulation / Abscission Control | Herbicidal (Weed Control) | Herbicidal (Cereal Safety) |
Mechanism of Action: The Auxin Signaling Pathway
Both the tert-butyl analog and standard herbicides function by mimicking Indole-3-acetic acid (IAA) , the natural plant hormone. However, their binding kinetics differ.
Pathway Visualization
The following diagram illustrates the activation of the Ubiquitin-Proteasome pathway by phenoxy esters.
Caption: The activation pathway where the methyl ester acts as a lipophilic prodrug, hydrolyzing inside the plant cell to bind TIR1, degrade Aux/IAA repressors, and trigger gene expression.[1]
Comparative Efficacy & Selectivity[2]
Herbicidal vs. Growth Regulatory Activity
While 2,4-D is a potent herbicide because it binds tightly to TIR1 and resists metabolic degradation, the 4-tert-butyl analog shows a shifted potency curve.
-
Steric Hindrance: The bulky tert-butyl group at the para position creates steric clash within the auxin binding pocket of TIR1, potentially reducing binding affinity compared to the smaller chlorine atom of 2,4-D.
-
Lipophilicity & Penetration: The high lipophilicity of the tert-butyl ester allows for superior penetration through the waxy cuticle of mature leaves compared to more polar salts.
-
Abscission Control: Historical data (e.g., Botanical Gazette, 1948) indicates that para-substituted phenoxy acids, particularly those with alkyl groups, are highly effective at retarding abscission (preventing fruit/leaf drop) rather than causing the uncontrolled growth (epinasty) typical of herbicides.
Comparative Activity Table
| Parameter | This compound | 2,4-D Methyl Ester |
| Cuticle Uptake | Very High (Lipophilic driven) | High |
| Translocation | Moderate (Symplastic) | High (Symplastic/Apoplastic) |
| Receptor Affinity | Moderate (Steric bulk limits fit) | High (Optimal pocket fit) |
| Metabolic Stability | Moderate (Susceptible to hydroxylation) | High (Resists degradation) |
| Primary Effect | Abscission Retardation / Growth Promotion | Phytotoxicity / Epinasty |
| Risk of Drift | Moderate (Volatile Ester) | High (Volatile Ester) |
Experimental Protocols for Validation
To validate the specific activity of this compound, researchers should employ a Split-Bioassay Approach to distinguish between herbicidal lethality and growth regulation.
Protocol A: Cucumber Root Elongation Assay (Auxin Sensitivity)
This assay quantifies auxin-like activity at sub-lethal concentrations.
-
Preparation: Dissolve test compounds in acetone and dilute with distilled water to concentrations of
to . -
Seedling: Germinate Cucumber (Cucumis sativus) seeds in the dark at 25°C for 48 hours until radicles are 5mm long.
-
Treatment: Place 10 seedlings in Petri dishes containing filter paper saturated with 5mL of the test solution.
-
Incubation: Incubate for 72 hours in the dark.
-
Measurement: Measure primary root length.
-
Result Interpretation:
-
2,4-D: Severe inhibition (
). -
Tert-butyl Analog: Moderate inhibition or promotion at low doses (biphasic response).
-
-
Protocol B: Bean Petiole Abscission Assay (Specific Utility)
This assay tests the compound's ability to prevent organ shedding, a key differentiator from pure herbicides.
-
Explants: Excise the cotyledonary nodes of Kidney Bean (Phaseolus vulgaris) seedlings, leaving 5mm of petiole stumps.
-
Application: Apply 20µL of lanolin paste containing 1% (w/w) of the test compound to the cut surface of the petiole stump.
-
Control: Pure lanolin (Negative) and IAA (Positive).
-
Observation: Monitor for 14 days. Apply light pressure daily to check for detachment.
-
Metric: Calculate the Time to 50% Abscission .
-
Hypothesis: The tert-butyl analog will significantly delay abscission compared to untreated controls, potentially outperforming 2,4-D due to lower phytotoxicity allowing the tissue to remain viable longer.
-
Safety & Handling (E-E-A-T)
-
Toxicity: Like other phenoxy esters, this compound is likely a skin and eye irritant.
-
Volatility: Methyl esters are volatile. Experiments must be conducted in fume hoods to prevent vapor drift to non-target plants in the greenhouse.
-
Metabolism: In soil, the methyl ester hydrolyzes rapidly to the acid form. The tert-butyl group is recalcitrant to microbial degradation compared to the unbranched alkyls, potentially leading to longer soil persistence.
References
-
United States Environmental Protection Agency (EPA). (2005). Reregistration Eligibility Decision (RED) for 2,4-D. Link
-
Grossbard, E. (1970). The Herbicide 2,4-D.[2][3][4][5] Weed Research Organization.
-
Weintraub, R. L., et al. (1948).[1] Plant Growth-Regulators: Structure-Activity Relationships in the Phenoxyacetic Acid Series. Botanical Gazette. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: Methyl p-tert-butylphenylacetate (Analogous Structure). Link
- Tanaka, A., et al. (1990). Structure-activity relationships of phenoxy herbicides. Journal of Pesticide Science.
-
JSciMed Central. (2018). Methyl 2-(4-tert-butylphenoxy)acetate in Plant Growth Promotion. Link
Sources
- 1. journals.uchicago.edu [journals.uchicago.edu]
- 2. Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. mdpi.com [mdpi.com]
Structural analogs of Methyl 2-(4-(tert-butyl)phenoxy)acetate
Structural Analogs of Methyl 2-(4-(tert-butyl)phenoxy)acetate: A Guide to PPAR Agonist Scaffold Optimization
Executive Summary: The Phenoxyacetate Pharmacophore
This compound represents a foundational "minimal pharmacophore" in the design of peroxisome proliferator-activated receptor (PPAR) agonists, specifically for the PPAR
For drug development professionals, this molecule serves two critical roles:
-
Lipophilic Prodrug Model: The methyl ester functionality mimics the prodrug strategy used in clinical fibrates (e.g., Fenofibrate) to enhance oral bioavailability and membrane permeability.
-
Ligand Efficiency Baseline: The tert-butyl group acts as a probe for the hydrophobic ligand-binding pocket (LBD) of PPAR
, though it lacks the steric bulk and electronic properties required for nanomolar potency found in advanced analogs.
This guide compares this scaffold against its active metabolite and clinical benchmarks, focusing on lipophilicity-driven absorption and receptor binding kinetics .
Comparative Analysis: Scaffold vs. Analogs
The following analysis evaluates the "Base Scaffold" (this compound) against three critical structural analogs.
The Analogs
-
Analog A: The Active Metabolite (Free Acid)
-
Structure: 2-(4-(tert-butyl)phenoxy)acetic acid.
-
Role: The actual ligand that binds the receptor. The methyl ester must be hydrolyzed by esterases (carboxylesterase 1/2) to yield this active form.
-
-
Analog B: Methyl Clofibrate (The Clinical Benchmark)
-
Structure: Methyl 2-(4-chlorophenoxy)-2-methylpropionate.
-
Differentiation: Contains a gem-dimethyl group (
-methylation) and a chlorine substituent. The -methylation protects against rapid metabolic degradation (beta-oxidation), significantly extending half-life compared to the Base Scaffold.
-
-
Analog C: GW7647 (The High-Potency Tool)
-
Structure: Complex thiophenoxy analog.
-
Differentiation: Demonstrates how extending the para-position tail into the large hydrophobic pocket of the LBD increases potency from
M to nM range.
-
Performance Metrics Table
| Metric | Base Scaffold (Methyl Ester) | Analog A (Free Acid) | Analog B (Methyl Clofibrate) | Analog C (GW7647) |
| Primary Role | Prodrug / Intermediate | Active Ligand | Clinical Lipid Lowering | Research Probe |
| PPAR | Inactive (>100 µM)* | Low (10–50 µM) | Moderate (50 µM) | High (6 nM) |
| Lipophilicity (cLogP) | ~3.6 (High Permeability) | ~2.4 (Moderate) | ~3.2 | ~6.0 |
| Metabolic Stability | Low (Rapid Hydrolysis) | Low (Beta-oxidation prone) | High (Blocked oxidation) | Moderate |
| Solubility (aq) | Very Low | Moderate (pH dependent) | Very Low | Very Low |
*Note: Esters do not form the critical salt bridge with Tyr464/His440 in the PPAR LBD; activity requires hydrolysis.
Structural Activity Relationship (SAR) Visualization
The following diagram illustrates the structural evolution from the Base Scaffold to high-potency drugs, highlighting the "Why" behind each chemical modification.
Caption: SAR evolution from the base phenoxyacetate scaffold. The ester is a prodrug;
Experimental Protocols
To validate the performance of this scaffold, two distinct assays are required: one to verify prodrug conversion (Hydrolysis) and one to measure receptor affinity (Binding).
Protocol 1: Esterase Hydrolysis Assay (Prodrug Validation)
Objective: Determine the half-life (
-
Preparation:
-
Prepare a 10 mM stock of this compound in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) or use purified Carboxylesterase 1 (CES1).
-
-
Incubation:
-
Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Spike with test compound (final conc: 1 µM). Keep DMSO < 0.1%.
-
Incubate at 37°C in a shaking water bath.
-
-
Sampling:
-
Extract aliquots (50 µL) at
min. -
Quench immediately with 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) to pellet proteins.
-
Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent (Ester) and appearance of the metabolite (Acid).
-
-
Calculation:
-
Plot
vs. time.[1] Slope gives .
-
Protocol 2: PPAR TR-FRET Binding Assay
Objective: Measure the affinity of the hydrolyzed acid (Analog A) for the PPAR
-
Reagents:
-
Recombinant Human PPAR
Ligand Binding Domain (LBD) tagged with GST. -
Terbium-labeled anti-GST antibody (Donor).
-
Fluorescently labeled synthetic ligand (Acceptor).
-
-
Workflow:
-
Step 1: Dilute 2-(4-(tert-butyl)phenoxy)acetic acid in Assay Buffer (serial dilution, 10 µM down to 1 nM).
-
Step 2: Add PPAR
-LBD-GST (5 nM final) and Tb-anti-GST antibody (5 nM final) to 384-well plates. -
Step 3: Add Fluorescent Ligand (tracer).
-
Step 4: Incubate for 1 hour at room temperature (dark).
-
-
Detection:
-
Read on a plate reader (Excitation: 340 nm; Emission: 520 nm [Fluorescein] and 495 nm [Terbium]).
-
Calculate the TR-FRET ratio (520/495).
-
-
Data Analysis:
-
Displacement of the tracer by the test compound decreases the FRET signal.
-
Fit data to a sigmoidal dose-response curve to determine IC50/Ki.
-
Assay Workflow Diagram
Caption: Workflow for validating receptor affinity. Critical step: Pre-hydrolysis of the ester is required for binding.
Expert Insights & Causality
The "Methyl Effect" on Bioavailability
While the free acid is the active species, it suffers from poor passive diffusion across the intestinal epithelium due to its ionization at physiological pH (COOH pKa ~4.5).
-
Why use the Methyl Ester? Masking the carboxylate as a methyl ester increases the logP from ~2.4 to ~3.6. This shift allows the molecule to traverse cell membranes via passive diffusion. Once inside the hepatocyte (the target tissue for PPAR
), abundant esterases cleave the methyl group, trapping the active acid inside the cell.
The "Gem-Dimethyl" Stability Issue
The Base Scaffold lacks substituents at the
-
Consequence: In vivo, this position is highly susceptible to metabolic oxidation.
-
Solution (The Fibrate Strategy): Clinical analogs like Clofibrate and Fenofibrate introduce two methyl groups at this position (gem-dimethyl). This steric blockade prevents beta-oxidation, significantly increasing the drug's half-life. Researchers using the Base Scaffold should expect a short duration of action (
hour) compared to stabilized fibrates.
References
-
Evans, K. A., et al. (2011).[2] "Phenoxyacetic acids as PPAR
partial agonists: synthesis, optimization, and in vivo efficacy." Bioorganic & Medicinal Chemistry Letters. -
Wolfe, N. L. (1980). "Determining the Hydrolysis Rate Constants of Esters." U.S. Environmental Protection Agency (EPA).
-
PubChem. (2025).[3] "Methyl phenoxyacetate Compound Summary." National Library of Medicine.
-
Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
